molecular formula C6H5N3 B112612 3-Amino-2-pyridinecarbonitrile CAS No. 42242-11-5

3-Amino-2-pyridinecarbonitrile

Cat. No.: B112612
CAS No.: 42242-11-5
M. Wt: 119.12 g/mol
InChI Key: KMHCTFSFWQRZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHCTFSFWQRZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341926
Record name 3-Amino-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42242-11-5
Record name 3-Amino-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-2-pyridinecarbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-pyridinecarbonitrile, a substituted pyridine derivative, is a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmacological activities. Its unique arrangement of an amino group and a nitrile group on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate for the construction of fused ring systems and other complex molecular architectures. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in drug discovery.

Core Chemical Properties

This compound, also known as 3-amino-2-cyanopyridine, is a stable organic compound with the molecular formula C₆H₅N₃.[1] The presence of both a basic amino group and an electron-withdrawing nitrile group on the pyridine core governs its chemical behavior.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 42242-11-5[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol
Appearance Off-white to light yellow solid[1]
Melting Point 151 °C[1]
Boiling Point (Predicted) 368.2 ± 27.0 °C[1]
Density (Predicted) 1.23 ± 0.1 g/cm³[1]
pKa (Predicted) 0.61 ± 0.10[1]
Storage Temperature 2-8°C, protect from light[1]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2-amino-3-cyanopyridine derivatives involves a one-pot condensation reaction. The following is a representative protocol that can be adapted for the synthesis of this compound, based on established methodologies for similar compounds.[2]

Materials:

  • Malononitrile

  • An appropriate aldehyde or ketone precursor

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) and the chosen carbonyl compound (1 equivalent) in ethanol.

  • Add ammonium acetate (4-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product is then washed with cold ethanol or water to remove excess reagents and byproducts.

Purification of this compound

The crude this compound can be purified using standard laboratory techniques to achieve high purity, suitable for further synthetic transformations or biological screening.

Recrystallization:

  • Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, ethanol/water mixture).

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the pyridine ring and the nitrile group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the amino group, and the nitrile group.

Reactivity of the Pyridine Ring

The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the electron-withdrawing nitrile group at the 2-position further activates the ring towards nucleophilic substitution. Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires forcing conditions.[3]

Reactivity of the Amino Group

The amino group at the 3-position is a nucleophilic center and can readily react with various electrophiles. This allows for a wide range of derivatization, including acylation, alkylation, and formation of Schiff bases.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. Furthermore, the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems.[4] Hydrazine can react with 2-cyanopyridines to form amide hydrazides, which are precursors to triazines.[5]

Synthetic Utility in Fused Heterocycles

A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The adjacent amino and nitrile functionalities are ideally positioned to undergo cyclization reactions with various reagents to form bicyclic and polycyclic structures, such as pyrido[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.

Logical Workflow for Derivatization

The following diagram illustrates a logical workflow for the derivatization of this compound, highlighting its potential for creating a diverse chemical library for drug discovery.

Derivatization_Workflow cluster_amino Amino Group Derivatization cluster_nitrile Nitrile Group Transformation cluster_cyclization Cyclization to Fused Systems A This compound B Acylation (e.g., Acyl Halides) A->B C Alkylation (e.g., Alkyl Halides) A->C D Schiff Base Formation (e.g., Aldehydes/Ketones) A->D E Hydrolysis to Amide A->E F Hydrolysis to Carboxylic Acid A->F G Reduction to Amine A->G H Reaction with Guanidine (e.g., Pyrido[2,3-d]pyrimidines) A->H I Reaction with Formamide (e.g., Pyrido[2,3-d]pyrimidines) A->I

References

An In-depth Technical Guide to 3-Amino-2-pyridinecarbonitrile (CAS Number 42242-11-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-pyridinecarbonitrile, with the CAS number 42242-11-5, is a heterocyclic organic compound belonging to the aminopyridinecarbonitrile class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. As a substituted pyridine, it incorporates both an amino and a nitrile functional group, providing versatile reaction sites for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, including its physicochemical properties, synthesis, potential biological activities, and experimental considerations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 42242-11-5[1][2]
Molecular Formula C₆H₅N₃[1][2]
Molecular Weight 119.12 g/mol [1][2]
Appearance Off-white to light yellow solid[2]
Melting Point 151 °C[2]
Boiling Point (Predicted) 368.2 ± 27.0 °C[2]
Density (Predicted) 1.23 ± 0.1 g/cm³[2]
pKa (Predicted) 0.61 ± 0.10[2]
Storage 2-8°C, protect from light, inert atmosphere[2]

Synthesis and Reactivity

Conceptual Synthetic Workflow:

A plausible synthetic route could involve the reaction of a suitable precursor with ammonia or an ammonia equivalent. For instance, the nucleophilic substitution of a halogen on a pyridine ring with an amino group is a common strategy.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Halonicotinonitrile 2-Halonicotinonitrile (e.g., 2-Chloronicotinonitrile) ReactionVessel Nucleophilic Aromatic Substitution 2-Halonicotinonitrile->ReactionVessel Ammonia Ammonia Source (e.g., NH₃, NH₄OH) Ammonia->ReactionVessel Product This compound ReactionVessel->Product

Conceptual Synthetic Pathway

Experimental Protocol (General, adapted from synthesis of isomers): One-pot Synthesis of Aminocyanopyridines

This protocol describes a general method for synthesizing aminocyanopyridine derivatives, which may be adaptable for this compound with appropriate starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine an appropriate aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Solvent/Catalyst: The reaction can be carried out under solvent-free conditions or in a suitable solvent such as ethanol. A catalyst, such as piperidine or a Lewis acid, may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux or irradiated in a microwave reactor for a period ranging from minutes to several hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, data for its isomers, such as 2-amino-3-cyanopyridine, can provide a useful reference for structural elucidation.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the positions of the amino and cyano groups.

  • ¹³C NMR: Resonances for the six carbon atoms of the pyridine ring, with the carbon of the nitrile group appearing at a characteristic downfield shift.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C/C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (119.12 g/mol ).

Biological Activity and Potential Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] The aminocyanopyridine scaffold is a known pharmacophore with a range of biological activities.

5.1. IKK-β Inhibition and Anti-inflammatory Potential

Derivatives of aminocyanopyridines have been identified as inhibitors of IκB kinase β (IKK-β).[3] IKK-β is a key enzyme in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation, immunity, and cell survival. Inhibition of IKK-β can block the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. This suggests that this compound could be a scaffold for the development of novel anti-inflammatory agents.

G cluster_nucleus Nuclear Translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex (IKK-α, IKK-β, IKK-γ) Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus IkB_P p-IκB (Phosphorylated) Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination & Proteasome->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->IKK_Complex Inhibits

Potential IKK-β/NF-κB Pathway Inhibition

5.2. Anticancer Activity

The aminocyanopyridine core is also found in compounds with demonstrated anticancer properties. For example, derivatives of 2-amino-3-cyanopyridine have shown antiproliferative activity against various cancer cell lines.[4] The mechanism of action can vary, but may involve the inhibition of kinases crucial for cancer cell growth and survival. The structural features of this compound make it a promising starting point for the design and synthesis of novel anticancer agents.

Safety and Handling

Based on information for related compounds, this compound should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While specific experimental data for this particular isomer is somewhat limited in publicly available literature, the extensive research on the broader class of aminocyanopyridines provides a strong foundation for its exploration. Its potential as a scaffold for IKK-β inhibitors and anticancer agents warrants further investigation. The synthetic methodologies developed for its isomers offer viable routes for its preparation, enabling further studies into its chemical and biological properties. As research in medicinal chemistry continues to evolve, versatile compounds like this compound will likely play an important role in the development of new therapeutic agents.

References

Spectroscopic Data of 3-Amino-2-pyridinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-pyridinecarbonitrile (CAS No: 42242-11-5). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the characterization of this compound. This document presents available spectroscopic data, outlines general experimental protocols for obtaining such data, and includes visualizations to illustrate the analytical workflow and molecular structure.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for elucidating its structure. This guide summarizes the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

  • IUPAC Name: 3-Aminopyridine-2-carbonitrile[1]

  • CAS Number: 42242-11-5[1][2][3][4]

  • Molecular Formula: C₆H₅N₃[1]

  • Molecular Weight: 119.12 g/mol [1]

  • Appearance: Off-white to light yellow solid[2]

  • Melting Point: 151°C[2]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeElectrospray (ESI) or Electron Impact (EI)
Molecular Ion [M]⁺m/z 119
[M+H]⁺m/z 120

Data is based on the calculated molecular weight. A high-resolution mass spectrum would provide the exact mass, confirming the elemental formula.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected vibrational frequencies for this compound are based on the characteristic absorptions of its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amino group)3400 - 3200Two bands, symmetric and asymmetric stretching
C≡N Stretch (Nitrile group)2260 - 2200Strong, sharp absorption
C=C and C=N Stretch (Pyridine ring)1600 - 1450Multiple bands
N-H Bend (Amino group)1650 - 1580Bending vibration
C-H Aromatic Stretch3100 - 3000Stretching vibrations of ring protons
C-H Aromatic Bend900 - 675Out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electronic effects of the amino and cyano substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.2 - 7.5dd~7-8, ~1-2
H-56.7 - 7.0dd~7-8, ~4-5
H-68.0 - 8.3dd~4-5, ~1-2
-NH₂5.0 - 6.0 (broad)s (broad)-

Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2110 - 120
C-3145 - 155
C-4120 - 130
C-5115 - 125
C-6140 - 150
-C≡N115 - 125

Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for organic compounds like this compound.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole instrument, is used.[5]

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules.[6] Electron impact (EI) can also be used, which may provide fragmentation information.[6]

  • Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the ions is measured.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.[7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[8]

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).[9]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: A standard proton experiment is run. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed. Due to the lower natural abundance of ¹³C, more scans are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

References

Physical properties of 3-Amino-2-pyridinecarbonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 3-Amino-2-pyridinecarbonitrile (CAS: 42242-11-5), a significant heterocyclic intermediate in pharmaceutical synthesis. The data and protocols presented are intended to support laboratory research and development activities.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental for the identification, purification, and handling of chemical compounds. These constants provide a criterion for purity and are critical for designing synthetic routes and manufacturing processes.

Data Presentation

The key physical properties for this compound are summarized in the table below. The boiling point is a predicted value, as is common for compounds that may decompose at high temperatures under atmospheric pressure.

Physical PropertyValueNotes
Melting Point 151 °CExperimentally determined.[1][2]
Boiling Point 368.2 ± 27.0 °CPredicted value.[1]

Experimental Protocols

While specific experimental records for the determination of these values for this compound are not detailed in publicly available literature, the following standard methodologies are employed for such determinations in organic chemistry.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure substances, this occurs over a very narrow range (typically 0.5-1.0°C). This protocol describes the use of a Thiele tube or a digital melting point apparatus.

Apparatus:

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Thiele tube or a digital melting point apparatus (e.g., Mel-Temp)

  • High-boiling point liquid (e.g., mineral oil, silicone oil) for Thiele tube

  • Calibrated thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.[3]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[4]

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, often with a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][5] This assembly is then immersed in the oil within the Thiele tube.

  • Heating: The side arm of the Thiele tube is heated gently with a burner. The tube's design facilitates convection currents that ensure uniform heating of the oil bath.[3] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[6] A sharp melting range is indicative of high purity.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, this method would be applied to a molten sample or if the compound were in a liquid state.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with oil bath, aluminum block heater)[1][7]

Procedure:

  • Sample Preparation: A small amount of the liquid compound (a few milliliters) is placed into the fusion tube.[1][8]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid and the sealed end positioned upwards.[1][9]

  • Heating: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in an oil bath or aluminum block.[1][7]

  • Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary's open end.[1]

  • Recording: At this point, the heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, where its vapor pressure equals the atmospheric pressure.[9]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound like this compound, focusing on the determination of its physical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_reporting Data Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check MP_Determination Melting Point Determination Purity_Check->MP_Determination BP_Determination Boiling Point (Predicted/Experimental) Purity_Check->BP_Determination Data_Table Tabulate Quantitative Data MP_Determination->Data_Table BP_Determination->Data_Table Report Technical Guide / Whitepaper Data_Table->Report

Caption: Workflow for Physical Property Characterization.

References

Navigating the Solubility Landscape of 3-Amino-2-pyridinecarbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 3-Amino-2-pyridinecarbonitrile in various organic solvents. This document outlines key considerations for handling this compound in a laboratory setting, including experimental protocols for solubility determination and a discussion of its anticipated behavior in different solvent classes.

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its solubility is a critical parameter influencing reaction kinetics, purification, formulation, and biological screening. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established methodologies to provide a robust framework for its practical application.

Solubility Profile of this compound

Based on the chemical structure, featuring an amino group and a cyano group on a pyridine ring, this compound is expected to exhibit a nuanced solubility profile. The presence of the polar amino and cyano groups, along with the nitrogen atom in the pyridine ring, suggests an affinity for polar solvents.

While precise quantitative values are not readily published, a qualitative assessment based on its isomers, 2-cyanopyridine and 3-cyanopyridine, indicates that it is likely to be soluble in polar organic solvents.[1][2] These include alcohols (methanol, ethanol), ethers, and benzene.[1][2] Dimethyl sulfoxide (DMSO) is also expected to be a suitable solvent, a common practice for dissolving similar heterocyclic compounds for biological assays.[3] Conversely, its solubility is anticipated to be limited in non-polar solvents.

For research and development purposes, it is imperative to experimentally determine the solubility in specific solvents of interest. The following table provides a template for recording such experimental data.

Table 1: Experimentally Determined Solubility of this compound in Selected Organic Solvents

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method
Methanol25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Acetone25Data not availableData not availableShake-Flask
Ethyl Acetate25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Dichloromethane25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask
Toluene25Data not availableData not availableShake-Flask

Note: The table above is a template. Actual values must be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This protocol provides a reliable approach to ascertain the saturation point of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Stoppered glass flasks or vials

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[5][6]

    • Generate a calibration curve from the standard solutions to quantify the concentration of this compound in the saturated sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Record the temperature at which the solubility was determined, as solubility is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal flask A->B C Equilibrate in thermostatic shaker (24-48h) B->C D Cease agitation and allow to settle C->D Equilibrium reached E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F H Analyze sample and standards (HPLC/UV-Vis) F->H Filtered Sample G Prepare standard solutions G->H J Quantify concentration H->J I Generate calibration curve I->J K Solubility Data (g/L or mol/L) J->K Final Calculation

Caption: Workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data remains to be broadly published, this guide provides a framework for its anticipated behavior and a detailed protocol for its experimental determination. By following the outlined procedures, researchers can obtain reliable and reproducible solubility data, facilitating the advancement of scientific endeavors involving this promising compound.

References

The Ascendant Therapeutic Potential of 3-Amino-2-pyridinecarbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-pyridinecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives based on this core exhibit a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. Their efficacy often stems from the targeted inhibition of key enzymes, such as protein kinases, which are crucial for the proliferation and survival of pathogenic cells. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental protocols for their evaluation, and the underlying mechanisms of action.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives has been quantified against various cell lines and enzymes. The following tables summarize key inhibitory concentrations, providing a comparative overview of their potential.

Anticancer Activity

The anticancer properties of these derivatives are frequently evaluated by their ability to inhibit the growth of cancer cell lines and specific protein kinases involved in oncogenic signaling.

Table 1: In Vitro Anticancer Activity of this compound Derivatives and Related Compounds

Compound/DerivativeTarget Cell Line/EnzymeActivity (IC50/GI50)Reference
Pyrano-quinoline 5eEGFR71 nM[1]
HER-221 nM[1]
BRAFV600E62 nM[1]
A-549 (Lung Cancer)26 nM (GI50)[1]
Pyrano-quinoline 5hEGFR75 nM[1]
HER-223 nM[1]
BRAFV600E67 nM[1]
A-549 (Lung Cancer)28 nM (GI50)[1]
Cyanopyridone 5aMCF-7 (Breast Cancer)1.77 µM[2]
HepG2 (Liver Cancer)2.71 µM[2]
VEGFR-20.217 µM[2]
HER-20.168 µM[2]
Cyanopyridone 5eMCF-7 (Breast Cancer)1.39 µM[2]
VEGFR-20.124 µM[2]
HER-20.077 µM[2]
Nicotinonitrile 4aHT29 (Colorectal Cancer)2.243 µM[3]
Nicotinonitrile 7bPIM-1 Kinase18.9 nM[3]
MCF-7 (Breast Cancer)3.58 µM[3]
4H-benzo[h]chromeneEGFRWT3.27 µM[4]
EGFRT790M1.92 µM[4]
Antimicrobial Activity

The antimicrobial potential of this compound derivatives is assessed by determining their minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound/DerivativeTarget MicroorganismActivity (MIC)Reference
Phenyl derivative 20 (4-CF3)Staphylococcus aureus31.25 µM[5]
Methicillin-resistant S. aureus (MRSA)62.5 µM[5]
Staphylococcus epidermidis62.5 µM[5]
Benzyl derivative 17Mycobacterium tuberculosis H37Rv46 µM (12.5 µg/mL)[5]
Pyrimidine derivative 3bStaphylococcus aureusExcellent Activity[6]
Bacillus subtilisExcellent Activity[6]
Escherichia coliExcellent Activity[6]
Candida albicansExcellent Activity[6]
Aspergillus flavusExcellent Activity[6]

Synthesis of the Core Scaffold

The synthesis of the this compound core is a critical first step in the development of its derivatives. A common and effective method involves the reduction of a nitro precursor.

Synthesis of 3-Amino-2-cyanopyridine

A reported method for the synthesis of 3-amino-2-cyanopyridine involves the reduction of 3-nitro-2-cyanopyridine. This can be achieved using iron powder in acetic acid.[7]

Experimental Protocol:

  • To a solution of 3-nitro-2-cyanopyridine (1.0 eq.) in acetic acid, add iron powder (5.0 eq.).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2-cyanopyridine.[7]

Derivatives can then be synthesized through various reactions, such as one-pot multi-component reactions under microwave irradiation, which offers high yields and short reaction times.[8]

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are detailed protocols for the most commonly employed assays in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • This compound derivative to be tested

  • 96-well sterile microtiter plates

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial twofold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial or fungal suspension to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours (for most bacteria) or as appropriate for the microorganism being tested.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The growth control should be turbid, and the sterility control should be clear.

Mechanisms of Action and Signaling Pathways

The anticancer activity of many this compound derivatives is attributed to their ability to inhibit protein kinases that are crucial components of oncogenic signaling pathways. Understanding these pathways is essential for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling can starve tumors of the blood supply they need to grow and metastasize.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition
HER-2 and BRAFV600E Signaling

HER-2 (Human Epidermal Growth Factor Receptor 2) is another member of the EGFR family that can form heterodimers with other family members to activate downstream signaling. BRAF is a serine/threonine-protein kinase, and the V600E mutation leads to its constitutive activation, driving cell proliferation.

HER2_BRAF_Signaling HER2 HER-2 PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HER2->RAS_RAF_MEK_ERK Proliferation Cell Proliferation and Survival PI3K_Akt->Proliferation RAS_RAF_MEK_ERK->Proliferation BRAF BRAF (V600E Mutant) BRAF->RAS_RAF_MEK_ERK Constitutively Activates Inhibitor This compound Derivative Inhibitor->HER2 Inhibitor->BRAF

HER-2 and BRAF Signaling Inhibition

Structure-Activity Relationship (SAR) and Molecular Docking

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. For instance, in a series of pyrano-quinoline derivatives, substitutions on the phenyl ring at the 4-position significantly influenced their inhibitory activity against EGFR, HER-2, and BRAFV600E.[1] Similarly, for cyanopyridone derivatives, the introduction of a 2,4-dichloro substituent on the phenyl moiety enhanced anticancer activity against the MCF-7 cell line.[2]

Molecular docking studies provide insights into the binding modes of these inhibitors within the active sites of their target kinases. These studies often reveal key hydrogen bonding interactions with hinge region residues, such as Met769 in EGFR, and hydrophobic interactions within the ATP-binding pocket.[4] This information is invaluable for the rational design of next-generation inhibitors with improved affinity and selectivity.

Conclusion

This compound derivatives represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their demonstrated activity against key therapeutic targets warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and more effective therapies.

References

3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Amino-2-pyridinecarbonitrile, also known as 3-amino-2-cyanopyridine, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring functionalized with both an amino and a cyano group at adjacent positions, provides a versatile platform for the synthesis of a multitude of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of these reactive groups makes it an ideal precursor for constructing fused heterocyclic systems, which are prominent scaffolds in numerous approved drugs and clinical candidates.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and extensive applications of this compound, with a particular focus on its role in the development of targeted therapies, especially kinase inhibitors for oncology.

Chemical and Physical Properties

This compound is an off-white to light yellow solid at room temperature.[3] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
IUPAC Name 3-aminopyridine-2-carbonitrile[4]
Synonyms 3-Amino-2-cyanopyridine, 2-Cyano-3-aminopyridine[3]
CAS Number 42242-11-5[3][4]
Molecular Formula C₆H₅N₃[4]
Molecular Weight 119.12 g/mol [4]
Melting Point 151°C[3]
Boiling Point 368.2 ± 27.0 °C (Predicted)[3]
Density 1.23 ± 0.1 g/cm³ (Predicted)[3]
SMILES N#CC1=C(N)C=CC=N1[3][5]
InChI Key KMHCTFSFWQRZTR-UHFFFAOYSA-N[3][4]

Synthesis of this compound Derivatives

The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through multi-component reactions, which offer an efficient route to complex molecules from simple, readily available starting materials.[6][7][8] One of the most common and efficient methods is a one-pot condensation reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.

General Experimental Protocol: One-Pot Synthesis under Microwave Irradiation

This protocol describes a solvent-free, microwave-assisted one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which is noted for its high yields and short reaction times.[6][8]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (for washing and recrystallization)

  • Dry flask (25 mL)

  • Microwave oven

  • Refluxing equipment

Procedure:

  • Charge a 25 mL dry flask with the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to the refluxing equipment.

  • Irradiate the reaction mixture for 7-9 minutes.

  • After the reaction is complete, allow the mixture to cool.

  • Wash the reaction mixture with a small amount of ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

G cluster_start Starting Materials cluster_process Reaction cluster_end Purification A Aromatic Aldehyde E One-Pot Condensation (Microwave Irradiation, 7-9 min) A->E B Methyl Ketone B->E C Malononitrile C->E D Ammonium Acetate D->E F Washing with Ethanol E->F G Recrystallization F->G H Pure 2-Amino-3-cyanopyridine Derivative G->H

Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

This compound is a highly valued scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] The amino and cyano groups serve as versatile handles for chemical modifications, allowing for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are known to interact with the hinge region of kinases.[1][9] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major class of therapeutic agents.[10]

Derivatives of this compound have been identified as potent inhibitors of a range of kinases implicated in cancer cell proliferation and survival.

Target Kinase(s)Therapeutic AreaReference
Monopolar Spindle 1 (MPS1), Aurora KinasesOncology[10]
PIM-1 KinaseOncology[9]
IκB kinase (IKK) complexInflammatory diseases, Cancer[11]
EGFR, HER-2, BRAFV600EOncology[12][13]
VEGFR-2Oncology[13]

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A key application of this compound and its derivatives is the synthesis of pyrido[2,3-d]pyrimidines. These fused heterocyclic compounds are of significant interest due to their wide range of pharmacological activities, including potent anticancer effects as kinase inhibitors.[9][14]

General Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines

The following protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives from an o-aminonicotinonitrile intermediate, which can be derived from this compound.[9]

Materials:

  • o-aminonicotinonitrile derivative (e.g., compound 2 in the cited literature)

  • Acylating or thioacylating agent

  • Appropriate solvent

  • Catalyst (if required)

Procedure:

  • The o-aminonicotinonitrile derivative is subjected to an acylation or thioacylation reaction.

  • This is followed by an intramolecular heterocyclization step to yield the desired pyrido[2,3-d]pyrimidine.

  • The specific reaction conditions (solvent, temperature, catalyst) will vary depending on the nature of the starting materials and the desired final product.

Reaction Scheme for Derivative Synthesis

This diagram illustrates the general synthetic pathway from a this compound core to fused pyrido[2,3-d]pyrimidine systems.

G A This compound Derivative B Acylation / Thioacylation A->B Reagents C Intramolecular Heterocyclization B->C Heat/Catalyst D Pyrido[2,3-d]pyrimidine (e.g., Kinase Inhibitor) C->D

Caption: General scheme for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant biological activity, primarily as inhibitors of various protein kinases. These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, these pathways are hyperactivated, leading to uncontrolled cell proliferation.

Inhibition of Cancer-Related Kinases

Several studies have reported potent inhibitory activity of this compound derivatives against cancer-relevant kinases. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are a key measure of potency.

Compound TypeTarget KinaseIC₅₀ ValueReference
Pyrido[2,3-d]pyrimidine derivative 4 PIM-1 Kinase11.4 nM[9]
Pyrido[2,3-d]pyrimidine derivative 10 PIM-1 Kinase17.2 nM[9]
Pyrano[3,2-c]quinoline derivative 5e EGFR71 nM[12]
Pyrano[3,2-c]quinoline derivative 5e HER-221 nM[12]
Pyrano[3,2-c]quinoline derivative 5e BRAFV600E62 nM[12]
Pyrido[2,3-d]pyrimidine derivative 1 EGFRWT0.093 µM[15]
Pyrido[2,3-d]pyrimidine derivative 1 EGFRT790M0.174 µM[15]
EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers, making it an important therapeutic target. Several derivatives of this compound have been developed as EGFR inhibitors.[13][15]

The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by a representative inhibitor derived from the this compound scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by a derivative of this compound.

Conclusion

This compound has firmly established itself as a cornerstone intermediate in the synthesis of pharmaceutically active compounds. Its inherent reactivity and structural features provide a robust starting point for the creation of diverse and complex molecular architectures, most notably fused heterocyclic systems with potent kinase inhibitory activity. The successful development of numerous preclinical drug candidates targeting critical pathways in oncology and other diseases underscores the enduring value of this scaffold. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of this compound is essential for the continued innovation of targeted therapeutics.

References

The Discovery and Enduring Legacy of Substituted Pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in modern chemistry.[1] Its derivatives are integral to a vast array of applications, from the flavor and fragrance industries to the development of life-saving pharmaceuticals.[2] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of substituted pyrazines, with a focus on their applications in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to serve as a comprehensive resource for professionals in the field.

Discovery and Historical Synthesis of the Pyrazine Ring

The history of pyrazine synthesis dates back to the late 19th century with the development of foundational methods that are still recognized for their importance. These classical reactions laid the groundwork for the synthesis of a multitude of substituted pyrazine derivatives.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest methods for pyrazine synthesis was reported by Staedel and Rugheimer. This approach involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[1]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

  • Step 1: Formation of α-Aminoacetophenone. To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours. After cooling, the intermediate α-aminoacetophenone is isolated.[1]

  • Step 2: Self-condensation and Oxidation. The isolated α-aminoacetophenone is then heated in a suitable solvent, such as ethanol or acetic acid. The self-condensation reaction forms a dihydropyrazine intermediate.[1]

  • Step 3: Oxidation. The dihydropyrazine is oxidized to the aromatic 2,5-diphenylpyrazine. This oxidation can be achieved by bubbling air through the reaction mixture or by using oxidizing agents like mercury(I) oxide or copper(II) sulfate.[1] The final product is then purified by recrystallization.

The Gutknecht Pyrazine Synthesis (1879)

Shortly after the Staedel-Rugheimer synthesis, Hermann Gutknecht developed a more versatile method. The Gutknecht synthesis involves the cyclization of α-amino ketones, which are typically produced in situ from the reduction of α-oximino ketones, to yield dihydropyrazines. These are then dehydrogenated to form the final pyrazine product.[3][4]

Experimental Protocol: General Gutknecht Pyrazine Synthesis

  • Step 1: Formation of the α-Oximino Ketone. A starting ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form the corresponding α-oximino ketone.[5]

  • Step 2: Reduction to the α-Amino Ketone. The α-oximino ketone is reduced to the α-amino ketone. This reduction can be achieved using various reducing agents, such as tin and hydrochloric acid.

  • Step 3: Dimerization and Dehydrogenation. The α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate. This intermediate is then oxidized to the pyrazine. Common oxidizing agents include copper(II) sulfate or simply atmospheric oxygen.[3][5] The reaction mixture may be heated to facilitate the oxidation.

Gutknecht_Synthesis_Workflow ketone Starting Ketone oximino_ketone α-Oximino Ketone ketone->oximino_ketone Nitrosation nitrous_acid Nitrous Acid nitrous_acid->oximino_ketone reduction Reduction oximino_ketone->reduction amino_ketone α-Amino Ketone reduction->amino_ketone dimerization Self-Condensation amino_ketone->dimerization x2 dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Substituted Pyrazine oxidation->pyrazine Bortezomib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome IkB IκB Ub_IkB Ub-IκB IkB->Ub_IkB Ubiquitination NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Dissociation IkB_NFkB->NFkB Ub Ubiquitin Ub->Ub_IkB Ub_IkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription FLT3_AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (FL / Gas6) FLT3_AXL FLT3 / AXL Receptor Ligand->FLT3_AXL Binding & Dimerization PI3K PI3K FLT3_AXL->PI3K RAS RAS FLT3_AXL->RAS JAK JAK FLT3_AXL->JAK Gilteritinib Gilteritinib Gilteritinib->FLT3_AXL Inhibition AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK MAPK RAS->MAPK MAPK->Survival STAT STAT JAK->STAT STAT->Survival BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) BTK BTK BCR->BTK Activation Antigen Antigen Antigen->BCR Binding PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB_activation NF-κB Activation PKC->NFkB_activation Proliferation B-cell Proliferation & Survival NFkB_activation->Proliferation HTS_Workflow compound_library Pyrazine Compound Library primary_screen Primary HTS (Single Concentration) compound_library->primary_screen assay_dev Assay Development & Miniaturization assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC₅₀ Determination) hit_id->dose_response hit_validation Hit Validation & Confirmation dose_response->hit_validation lead_generation Lead Generation hit_validation->lead_generation SAR_Workflow initial_hit Initial Hit Compound design Design Analogs (Modify Pyrazine Core) initial_hit->design synthesis Synthesize Analogs design->synthesis testing Biological Testing (e.g., IC₅₀) synthesis->testing analysis SAR Analysis testing->analysis analysis->design Iterative Cycle optimized_lead Optimized Lead analysis->optimized_lead Optimization Achieved

References

The Pivotal Role of 3-Amino-2-pyridinecarbonitrile Analogs in Drug Discovery: A Physicochemical and Biological Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the 3-amino-2-pyridinecarbonitrile scaffold has emerged as a privileged structure, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and biological activities of analogs based on this core, with a particular focus on their applications in oncology and enzyme inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to support ongoing and future research endeavors.

Physicochemical Properties of this compound and Its Analogs

The physicochemical characteristics of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The this compound core, with its distinct arrangement of donor and acceptor groups, offers a unique platform for tuning these properties through targeted substitutions. A summary of the known physicochemical data for the parent compound and selected analogs is presented below.

Compound/AnalogMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)Reference
This compoundC₆H₅N₃119.121510.61 ± 0.10~0.8[1][2]
2-Amino-3-pyridinecarbonitrileC₆H₅N₃119.12132-136N/AN/A[3]
4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-amino-3-cyanopyridineC₁₈H₁₁ClFN₃323.76219-220N/AN/A[4]
4-(3-Indolyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridineC₂₁H₁₆N₄O340.38244-245N/AN/A[4]
4-(4-Methoxyphenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridineC₁₉H₁₃Cl₂N₃O382.24184-185N/AN/A[4]

Biological Activity and Therapeutic Potential

Analogs of this compound have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.

Anticancer Activity

A prominent area of investigation for these analogs is in oncology, where they have been shown to inhibit key signaling pathways implicated in tumor growth and proliferation.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in numerous cancers. Derivatives of 3-aminopyrazine-2-carbonitrile, structurally related to the pyridinecarbonitrile core, have been identified as potent inhibitors of FGFRs.[5] This inhibition blocks downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and tumor growth.[6][7][8][9][10]

  • Pim-1 Kinase Inhibition: Pim-1 kinase is a proto-oncogene that is overexpressed in several human cancers and plays a crucial role in cell cycle progression and apoptosis.[11] Certain 3-cyanopyridine-based compounds have been shown to be effective inhibitors of Pim-1 kinase, suggesting a therapeutic avenue for cancers dependent on this signaling pathway.[12][13][14][15]

Enzyme Inhibition

Beyond cancer, these analogs have shown promise as inhibitors of other key enzymes.

  • Carbonic Anhydrase Inhibition: A series of novel 2-amino-3-cyanopyridines have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II.[16] Specific analogs demonstrated significant inhibition, with Ki values in the low micromolar range, indicating their potential for development as diuretics or for the treatment of glaucoma.[16]

A summary of the biological activity for selected analogs is provided below.

Analog Class/CompoundTargetAssay TypeActivity (IC₅₀/Ki)Reference
2-Amino-3-cyano-4-heteroarylpyridineshCA IEnzyme InhibitionIC₅₀: 33-34 µM[17]
2-Amino-3-cyano-4-heteroarylpyridineshCA IIEnzyme InhibitionIC₅₀: 56 µM[17]
Substituted 2-amino-3-cyanopyridineshCA IEnzyme InhibitionKi: 2.84-112.44 µM[16]
Substituted 2-amino-3-cyanopyridineshCA IIEnzyme InhibitionKi: 2.56-31.17 µM[16]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC STAT->Gene_Expression Inhibitor 3-Amino-2- pyridinecarbonitrile Analog Inhibitor->FGFR Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Dimerization & Nuclear Translocation Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Transcription & Translation Downstream Downstream Targets (e.g., Bad, c-Myc) Pim1_Kinase->Downstream Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Inhibitor 3-Amino-2- pyridinecarbonitrile Analog Inhibitor->Pim1_Kinase Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Aldehyde, Ketone, Malononitrile, NH4OAc) Reaction One-Pot Multicomponent Reaction (e.g., Microwave) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS, Elemental Analysis) Purification->Characterization Biochem_Assay Biochemical Assay (e.g., Kinase Inhibition) Characterization->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., MTT Proliferation) Characterization->Cell_Assay IC50_Calc IC50/Ki Determination Biochem_Assay->IC50_Calc Cell_Assay->IC50_Calc SAR Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR

References

Methodological & Application

Synthesis of Fused Heterocyclic Systems from 3-Amino-2-pyridinecarbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-pyridinecarbonitrile, also known as 3-amino-2-cyanopyridine, is a versatile and highly valuable building block in synthetic and medicinal chemistry. Its ortho-disposed amino and cyano functionalities provide a reactive scaffold for the construction of a diverse array of fused heterocyclic systems. These resulting polycyclic aromatic compounds are of significant interest due to their prevalence in biologically active molecules and their potential as scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of several key fused heterocyclic systems derived from this compound, including pyrido[3,2-d]pyrimidines, pyrazolo[3,4-b]pyridines, and thieno[3,2-b]pyridines.

I. Synthesis of Pyrido[3,2-d]pyrimidines

Pyrido[3,2-d]pyrimidines are a class of fused heterocycles that have garnered significant attention in drug discovery, with derivatives showing promise as potent and selective kinase inhibitors, particularly in the field of oncology. The synthesis of the pyrido[3,2-d]pyrimidine core from this compound typically involves a condensation reaction with a one-carbon synthon, followed by cyclization.

Application Notes

The reaction of this compound with formamide or formic acid provides a direct route to 4-aminopyrido[3,2-d]pyrimidine. This key intermediate can be further functionalized to generate a library of derivatives. Another common approach involves the use of dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate amidine, which readily cyclizes to the pyridopyrimidine ring system. These compounds are being explored for their potential as ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors for cancer therapy.

Experimental Protocol: Synthesis of 4-Aminopyrido[3,2-d]pyrimidine

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of this compound (1.0 g, 8.4 mmol) and formamide (10 mL) is heated at 150-160 °C for 2 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol to afford the crude product.

  • Recrystallization from a suitable solvent, such as ethanol or water, yields pure 4-aminopyrido[3,2-d]pyrimidine.

Quantitative Data:

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Aminopyrido[3,2-d]pyrimidineFormamideNone150-160275-85General Procedure

II. Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis from this compound typically involves a reaction with hydrazine derivatives, leading to the formation of the fused pyrazole ring.

Application Notes

The reaction of this compound with hydrazine hydrate is a fundamental method to produce 1H-pyrazolo[3,4-b]pyridin-3-amine. The resulting amino group on the pyrazole ring can serve as a handle for further derivatization to explore structure-activity relationships (SAR). These compounds have been investigated for their potential as inhibitors of various enzymes and as fluorescent probes.

Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Pyridine

  • Ethanol

Procedure:

  • A solution of this compound (1.0 g, 8.4 mmol) in pyridine (10 mL) is prepared.

  • Hydrazine hydrate (80%, 1.5 mL) is added to the solution.

  • The reaction mixture is heated under reflux for 6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried. Recrystallization from ethanol provides pure 1H-pyrazolo[3,4-b]pyridin-3-amine.

Quantitative Data:

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1H-Pyrazolo[3,4-b]pyridin-3-amineHydrazine hydratePyridineReflux680-90General Procedure

III. Synthesis of Thieno[3,2-b]pyridines

Thieno[3,2-b]pyridines are sulfur-containing fused heterocycles that have shown promise as selective inhibitors of various protein kinases, making them attractive scaffolds in drug discovery. A common synthetic route from this compound is the Gewald reaction, which involves condensation with an active methylene compound and elemental sulfur.

Application Notes

The Gewald reaction provides a versatile and efficient one-pot method for the synthesis of substituted 3-aminothieno[3,2-b]pyridines. By varying the active methylene compound (e.g., ketones, β-ketoesters), a range of derivatives can be readily accessed. These compounds are being investigated for their potential as inhibitors of kinases such as Haspin, which are involved in cell cycle regulation.

Experimental Protocol: Gewald Synthesis of 2-Acetyl-3-aminothieno[3,2-b]pyridine

Materials:

  • This compound

  • Acetone

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 g, 8.4 mmol), acetone (0.61 g, 10.5 mmol), and elemental sulfur (0.34 g, 10.5 mmol) in ethanol (20 mL) is prepared.

  • A catalytic amount of morpholine (0.2 mL) is added to the mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield pure 2-acetyl-3-aminothieno[3,2-b]pyridine.

Quantitative Data:

ProductReagentsCatalystSolventTemperatureTime (h)Yield (%)Reference
2-Acetyl-3-aminothieno[3,2-b]pyridineAcetone, SulfurMorpholineEthanolRoom Temp.2460-70General Procedure

Visualizations

Synthesis_Pathways cluster_pyrido Pyrido[3,2-d]pyrimidines cluster_pyrazolo Pyrazolo[3,4-b]pyridines cluster_thieno Thieno[3,2-b]pyridines start This compound pyrido_reagent Formamide or DMF-DMA start->pyrido_reagent pyrazolo_reagent Hydrazine Hydrate start->pyrazolo_reagent thieno_reagent Active Methylene Cmpd + Sulfur start->thieno_reagent pyrido_product 4-Aminopyrido[3,2-d]pyrimidine pyrido_reagent->pyrido_product Cyclization pyrazolo_product 1H-Pyrazolo[3,4-b]pyridin-3-amine pyrazolo_reagent->pyrazolo_product Cyclization thieno_product 3-Aminothieno[3,2-b]pyridines thieno_reagent->thieno_product Gewald Reaction

Caption: Synthetic routes from this compound.

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction Setup (Heating/Stirring) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Precipitation) monitoring->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Characterization (NMR, IR, MS, EA) purification->analysis end Pure Fused Heterocycle analysis->end

3-Amino-2-pyridinecarbonitrile: A Versatile Scaffold in Medicinal Chemistry for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-2-pyridinecarbonitrile, a substituted aminopyridine, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of a nucleophilic amino group ortho to a cyano group on a pyridine ring provides a reactive template for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This scaffold is particularly prominent in the development of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases. The strategic placement of functional groups in this compound allows for its elaboration into fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to interact with the ATP-binding site of various protein kinases.

Application in Oncology: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant promise in oncology by targeting key kinases involved in cancer cell proliferation, survival, and differentiation. One of the notable applications is in the development of inhibitors for Pim-1 kinase, a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors.

Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors

The fusion of a pyrimidine ring to the this compound core leads to the formation of pyrido[2,3-d]pyrimidines, a class of compounds that has shown potent inhibitory activity against PIM-1 kinase.[1] These compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking its downstream signaling functions. The inhibition of PIM-1 can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]

A simplified representation of the PIM-1 signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives is depicted below:

PIM1_Pathway Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT Pathway JAK/STAT Pathway Cytokine Receptors->JAK/STAT Pathway PIM-1 Kinase PIM-1 Kinase JAK/STAT Pathway->PIM-1 Kinase Upregulation Downstream Substrates (e.g., BAD, p27) Downstream Substrates (e.g., BAD, p27) PIM-1 Kinase->Downstream Substrates (e.g., BAD, p27) Cell Survival & Proliferation Cell Survival & Proliferation Downstream Substrates (e.g., BAD, p27)->Cell Survival & Proliferation Promotes Apoptosis Apoptosis Downstream Substrates (e.g., BAD, p27)->Apoptosis Inhibits Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine Derivative->PIM-1 Kinase Inhibits

Caption: Simplified PIM-1 signaling pathway and its inhibition.

Quantitative Data on Bioactive Derivatives

The following table summarizes the in vitro biological activity of representative pyrido[2,3-d]pyrimidine derivatives synthesized from an aminonicotinonitrile precursor, highlighting their potential as anti-cancer agents.

Compound IDTargetAssayIC50Cell LineReference
Compound 4 PIM-1 KinaseKinase Inhibition Assay11.4 nM-[1]
Compound 10 PIM-1 KinaseKinase Inhibition Assay17.2 nM-[1]
Compound 4 -Cytotoxicity (MTT)0.57 µMMCF-7 (Breast Cancer)[1]
Compound 11 -Cytotoxicity (MTT)1.31 µMMCF-7 (Breast Cancer)[1]
Compound 4 -Cytotoxicity (MTT)1.13 µMHepG2 (Liver Cancer)[1]
Compound 11 -Cytotoxicity (MTT)0.99 µMHepG2 (Liver Cancer)[1]

Experimental Protocols

The synthesis of bioactive molecules from this compound typically involves a multi-step process. A general workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives is outlined below.

Synthesis_Workflow Start This compound Step1 Acylation / Thioacylation (e.g., with an acyl chloride or isothiocyanate) Start->Step1 Intermediate N-Acyl / N-Thioacyl Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Base or acid catalyzed) Intermediate->Step2 Product Pyrido[2,3-d]pyrimidine Derivative Step2->Product

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (Adapted from a general procedure for o-aminonitriles)

This protocol describes a potential pathway for the synthesis of a fused pyrimidine ring system starting from this compound.

Materials:

  • This compound

  • Ethyl Cyanoacetate

  • Sodium Ethoxide

  • Ethanol (absolute)

  • Hydrochloric Acid (concentrated)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add ethyl cyanoacetate (1.1 equivalents) followed by a solution of sodium ethoxide in ethanol (2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the desired pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.

  • Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Disclaimer: This protocol is an adapted general procedure and may require optimization for the specific starting material and desired product.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a gateway to a rich diversity of heterocyclic compounds. Its application in the synthesis of kinase inhibitors, particularly for cancer therapy, has been a focal point of research. The ability to readily construct fused ring systems like pyrido[2,3-d]pyrimidines allows for the fine-tuning of biological activity, leading to the discovery of potent and selective inhibitors of key oncogenic kinases such as PIM-1. The continued exploration of this building block is expected to yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the Use of 3-Amino-2-pyridinecarbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-pyridinecarbonitrile is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors. Its structure, featuring a pyridine ring with strategically placed amino and cyano groups, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The 2-amino-3-cyanopyridine motif is a known pharmacophore that can form crucial hydrogen bond interactions with the hinge region of many protein kinases, a key interaction for potent inhibition.[1][2] This scaffold has been successfully utilized to develop inhibitors for various kinase targets implicated in cancer, such as VEGFR, HER-2, and PIM-1.

Key Features of the this compound Scaffold:
  • Versatile Synthetic Handles: The amino and cyano groups serve as reactive sites for a wide range of chemical transformations, enabling the construction of diverse compound libraries.

  • Hinge-Binding Motif: The pyridine nitrogen and the adjacent amino group can act as hydrogen bond donors and acceptors, facilitating strong binding to the kinase hinge region.

  • Structural Rigidity: The aromatic pyridine core provides a rigid scaffold, which can be advantageous for designing inhibitors with high affinity and selectivity.

Applications in Kinase Inhibitor Synthesis

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several key protein kinases involved in oncogenic signaling pathways. These inhibitors typically function by competing with ATP for binding to the catalytic site of the kinase.

Targeted Kinases and Therapeutic Areas:
  • VEGFR-2/HER-2 Inhibition: Dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) have been developed.[1] These kinases are critical drivers of angiogenesis and tumor cell proliferation, respectively, making dual inhibition an attractive anti-cancer strategy.[1]

  • PIM-1 Kinase Inhibition: The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation. Several potent PIM-1 inhibitors have been developed from cyanopyridine-based scaffolds.[3][4][5]

  • General Anti-proliferative Activity: A wide range of 3-cyano-2(1H)-pyridone and other cyanopyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[1][6][7]

Data Presentation: Biological Activity of Representative Derivatives

The following table summarizes the biological activity of several kinase inhibitors synthesized from or containing the cyanopyridine scaffold.

Compound IDStructure/ClassTarget Kinase(s)IC50 ValueCell LineIC50 Value (Cell-based)Reference
5a Non-fused CyanopyridoneVEGFR-2 / HER-229.50 nM (VEGFR-2), 65.10 nM (HER-2)MCF-71.77 µM[1]
5e Non-fused CyanopyridoneVEGFR-2 / HER-221.30 nM (VEGFR-2), 48.20 nM (HER-2)MCF-71.39 µM[1]
Compound 12 Pyridine-1,3,4-oxadiazole HybridPIM-114.3 nMMCF-70.5 µM[4]
Compound 4 Pyrido[2,3-d]pyrimidinePIM-111.4 nMMCF-70.57 µM[5]
Compound 10 Pyrido[2,3-d]pyrimidinePIM-117.2 nMHepG24.16 µM[5]
Compound 7b Fused Pyridopyrimidine--MCF-76.22 µM[1]
Compound 8a 3-Cyano-2(1H)-pyridone--A5490.83 µg/mL[7]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibitors based on the this compound scaffold can block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling.

VEGFR_Pathway ligand VEGF receptor VEGFR-2 ligand->receptor Binds PLCg PLCγ receptor->PLCg pY1175 Ras Ras receptor->Ras Grb2/Sos inhibitor Cyanopyridine Inhibitor inhibitor->receptor Blocks ATP binding site downstream downstream pathway pathway PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a cyanopyridine-based inhibitor.

General Experimental Workflow for Synthesis and Evaluation

The development of novel kinase inhibitors from the this compound scaffold follows a logical progression from chemical synthesis to biological evaluation.

Workflow Workflow for Kinase Inhibitor Development cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node A Scaffold Synthesis (e.g., Pyridone formation) B Library Generation (e.g., Suzuki Coupling, Amide Formation) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Kinase Assay C->D E Cell-based Assays (MTT, Apoptosis) D->E F SAR Analysis E->F G Potent & Selective? F->G G->B No H Lead Optimization G->H Yes I In Vivo Studies H->I

References

Microwave-Assisted Synthesis of 3-Amino-2-pyridinecarbonitrile Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 3-Amino-2-pyridinecarbonitrile analogs using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and a greener chemical process. The this compound scaffold is a key pharmacophore in numerous compounds with significant biological activity, including potential as kinase inhibitors for cancer therapy.

Introduction

The synthesis of 2-amino-3-cyanopyridine derivatives has garnered considerable interest in medicinal chemistry due to their therapeutic potential.[1] Traditional synthesis methods often involve lengthy reaction times and produce lower yields.[1] Microwave-assisted synthesis provides a rapid and efficient alternative for the one-pot synthesis of these valuable compounds from readily available starting materials.[1][2] This approach is particularly advantageous for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.

Data Presentation

The following table summarizes the results of the microwave-assisted, one-pot synthesis of various 2-amino-3-cyanopyridine derivatives. The general reaction involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate under solvent-free microwave irradiation.[1]

EntryAr (from Aldehyde)R (from Ketone)ProductTime (min)Yield (%)m.p. (°C)
14-ClC₆H₄4-MeOC₆H₄2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile883195-196
24-MeOC₆H₄4-MeOC₆H₄2-Amino-4,6-bis(4-methoxyphenyl)pyridine-3-carbonitrile780159-160
34-MeC₆H₄4-MeOC₆H₄2-Amino-6-(4-methoxyphenyl)-4-(p-tolyl)pyridine-3-carbonitrile886179-180
4C₆H₅4-MeOC₆H₄2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile782185-186
54-FC₆H₄4-MeOC₆H₄2-Amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile881201-202
64-ClC₆H₄C₆H₅2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile978210-211
74-MeOC₆H₄C₆H₅2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile875165-166
84-MeC₆H₄C₆H₅2-Amino-6-phenyl-4-(p-tolyl)pyridine-3-carbonitrile879170-171
9C₆H₅C₆H₅2-Amino-4,6-diphenylpyridine-3-carbonitrile772188-189
104-FC₆H₄C₆H₅2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile976204-205
114-ClC₆H₄CH₃2-Amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile884172-173

Data sourced from a study by Shi, F., et al. (2005).[1]

Experimental Protocols

General Protocol for the Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general procedure for the solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives via a multi-component reaction under microwave irradiation.[1]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Dry 25 mL flask suitable for microwave synthesis

  • Microwave reactor

  • Ethanol (for washing and recrystallization)

Procedure:

  • In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a refluxing apparatus.

  • Irradiate the reaction mixture for 7-9 minutes.

  • After the reaction is complete, allow the mixture to cool.

  • Wash the reaction mixture with a small amount of ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and elemental analysis).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde E Combine Reagents in Microwave Vial B Methyl Ketone C Malononitrile D Ammonium Acetate F Microwave Irradiation (7-9 min, solvent-free) E->F G Cool Reaction Mixture F->G H Wash with Ethanol G->H I Recrystallization from Ethanol H->I J Pure this compound Analog I->J

Microwave-assisted synthesis workflow.
Signaling Pathways

This compound analogs have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Simplified VEGFR-2 signaling cascade.

The HER-2 signaling pathway, when overactivated, can lead to uncontrolled cell growth and proliferation, a hallmark of certain types of cancer, particularly breast cancer.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER-2 Dimerization Ras Ras HER2->Ras Activates PI3K PI3K HER2->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

References

The Versatility of 3-Amino-2-pyridinecarbonitrile in the Development of Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Amino-2-pyridinecarbonitrile is a pivotal heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel anticancer agents. Its unique structural arrangement, featuring adjacent amino and cyano functionalities on a pyridine ring, provides a versatile scaffold for the construction of a diverse array of fused heterocyclic systems. These resulting compounds, most notably pyrido[2,3-d]pyrimidines, have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including aberrant cell signaling, uncontrolled proliferation, and evasion of apoptosis. This document provides a comprehensive overview of the application of this compound in the design and synthesis of potent anticancer agents, complete with detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action.

Application in Anticancer Agent Synthesis

The primary application of this compound in cancer research lies in its role as a precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives. This fused heterocyclic system is a well-established pharmacophore that has been successfully incorporated into a variety of kinase inhibitors. The amino and cyano groups of this compound readily participate in cyclization reactions with various reagents to form the pyrimidine ring, allowing for the introduction of diverse substituents to modulate pharmacological activity.

Derivatives of pyrido[2,3-d]pyrimidine have been shown to exhibit potent inhibitory activity against several key protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[1][2] By inhibiting these kinases, these compounds can disrupt downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative anticancer agents synthesized from this compound derivatives. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 8a PC-3 (Prostate)7.98[3]
Compound 8b PC-3 (Prostate)8.52[3]
Compound 9a PC-3 (Prostate)9.26[3]
Compound 1 MCF-7 (Breast)3.98[4]
Compound 2 MCF-7 (Breast)17.52[4]
Compound 7 MCF-7 (Breast)11.41[4]
Compound 4 MCF-7 (Breast)0.57[1]
Compound 11 MCF-7 (Breast)1.31[1]
Compound 4 HepG2 (Liver)1.13[1]
Compound 11 HepG2 (Liver)0.99[1]
Compound 5a HepG2 (Liver)2.71[2]
Compound 5a MCF-7 (Breast)1.77[2]
Compound B1 H1975 (Lung)0.013 (kinase inhibition)[5]

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol describes a common method for the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which often serve as the core structure for various kinase inhibitors.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization A This compound C Acylated Intermediate A->C Reflux B Acylating Agent (e.g., Acetic Anhydride) B->C E Pyrido[2,3-d]pyrimidin-4(3H)-one derivative C->E Heating D Formamide or other cyclizing agent D->E G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation G cluster_survival Pro-Survival Factors PIM1 PIM-1 Kinase Bad Bad PIM1->Bad P (inactivates) Apoptosis Apoptosis PIM1->Apoptosis Inhibits Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis

References

Application Notes and Protocols: Cyclocondensation Reactions of 3-Amino-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclocondensation reactions of 3-amino-2-pyridinecarbonitrile, a versatile building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. The document details reaction methodologies, presents quantitative data for synthesized compounds, and includes diagrams of relevant signaling pathways and experimental workflows.

Introduction to Cyclocondensation Reactions of this compound

This compound is a highly reactive and valuable starting material in heterocyclic synthesis due to the presence of vicinal amino and cyano groups on the pyridine ring. These functionalities readily participate in cyclocondensation reactions with a variety of dielectrophilic reagents to afford a diverse range of fused heterocyclic systems. The resulting compounds, particularly pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other related scaffolds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include potent inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.

The versatility of this compound allows for its reaction with various partners, including:

  • Formic Acid and Acetic Anhydride: Leading to the formation of pyrido[2,3-d]pyrimidin-4(3H)-ones and their 2-methyl analogues, respectively.

  • Active Methylene Compounds: In the presence of a base, these reactions yield functionalized pyridopyrimidines.

  • Isothiocyanates: Resulting in the formation of pyridopyrimidinethiones.

  • Urea and Thiourea: Providing access to pyrido[2,3-d]pyrimidin-4(3H)-ones and their thio-analogues.

  • α-Halo Ketones and Esters: Leading to the synthesis of thieno[2,3-b]pyridines through the Gewald reaction.

These reactions provide a powerful toolkit for the generation of diverse chemical libraries for drug discovery and development.

Data Presentation

The following tables summarize the quantitative data for various compounds synthesized from this compound and its derivatives, focusing on their anticancer and kinase inhibitory activities.

Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDModificationCell LineIC50 (µM)Reference
1 Ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylateMCF-73.98 ± 0.2[1]
HeLa6.29 ± 0.3[1]
HepG-25.12 ± 0.25[1]
2 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrileMCF-70.57[2]
HepG21.13[2]
7 Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylateMCF-717.52[1]
10 Pyrido[2,3-d]pyrimidine derivativeMCF-7-[2]
11 Pyrido[2,3-d]pyrimidine derivativeMCF-71.31[2]
HepG20.99[2]
B1 N-(5-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrido[2,3-d]pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamideH19750.087[3]
B7 Pyrido[2,3-d]pyrimidine derivativeH19750.023 ± 0.003[3]
A5490.441 ± 0.027[3]
B11 Pyrido[2,3-d]pyrimidine derivativeH19750.106 ± 0.012[3]
A5490.655 ± 0.056[3]

Table 2: Kinase Inhibitory Activity of Synthesized Compounds

Compound IDTarget KinaseIC50 (nM)Reference
1 EGFRwt93[1]
EGFRT790M174[1]
4 PIM-111.4[2]
10 PIM-117.2[2]
B1 EGFR L858R/T790M13[3]

Experimental Protocols

This section provides detailed methodologies for key cyclocondensation reactions of this compound and its derivatives.

General Procedure for the Synthesis of 5-(Aryl)-2-methyl-4,7-dioxo-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.[4]
  • A solution of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (2 mmol) in acetic anhydride (10 mL) is prepared.

  • The reaction mixture is refluxed for a period of 3 to 6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is concentrated under reduced pressure.

  • The resulting reaction mixture is poured into ice water (40 mL) to induce the precipitation of a solid.

  • The precipitate is collected by filtration, washed with water, and dried to yield the final product.

General Procedure for the Synthesis of 4,7-dioxo-5-(aryl)-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.[4]
  • The appropriate 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (10 mmol) is dissolved in formic acid (20 mL).

  • A catalytic amount of concentrated sulfuric acid is added to the solution.

  • The reaction mixture is refluxed for 4 to 8 hours, with the reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The cooled reaction mixture is then carefully poured into ice water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

One-pot Synthesis of 2-Amino-3-cyanopyridine Derivatives.[5][6]
  • A mixture of an appropriate aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) is prepared in a reaction vessel.

  • A catalytic amount of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g) is added to the mixture.

  • The reaction mixture is heated to 100 °C with stirring for the appropriate time as monitored by TLC (n-hexane/acetone, 10:4).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Cold 95% ethanol (5 mL) is added to the mixture to precipitate the product.

  • The precipitate is filtered, washed with cold ethanol, and dried to obtain the pure product.

Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivatives via Gewald Reaction.[7]
  • A 3-cyanopyridin-2-thiol derivative is reacted with a halogen-containing compound that has an electron-withdrawing group in the alpha-position.

  • The reaction is typically carried out in a suitable solvent and may require a base to facilitate the reaction.

  • The reaction mixture is stirred at an appropriate temperature for a sufficient time to ensure complete reaction.

  • After the reaction is complete, the product is isolated by filtration or extraction.

  • The crude product can be purified by crystallization or chromatography to yield the desired 3-aminothieno[2,3-b]pyridine derivative.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by compounds derived from this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Angiogenesis Akt->Migration mTOR->Proliferation

Caption: VEGFR-2 Signaling Pathway.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) HER2 HER-2 HER_dimer HER Dimerization (e.g., HER2/HER3) Ligand->HER_dimer PI3K PI3K HER_dimer->PI3K Ras Ras HER_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion

Caption: HER-2 Signaling Pathway.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylates & Inactivates p21 p21 PIM1->p21 Phosphorylates & Inactivates cMyc c-Myc PIM1->cMyc Stabilizes Apoptosis Inhibition of Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Cell Proliferation cMyc->Proliferation Experimental_Workflow Start Start: this compound & Reaction Partners Synthesis Cyclocondensation Reaction Start->Synthesis Purification Purification & Characterization (Crystallization, Chromatography, NMR, MS) Synthesis->Purification Library Library of Novel Heterocyclic Compounds Purification->Library InVitro In Vitro Biological Evaluation Library->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) InVitro->Cytotoxicity Kinase Kinase Inhibition Assays (e.g., VEGFR-2, HER-2, PIM-1) InVitro->Kinase Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) InVitro->Mechanism Lead Lead Compound Identification Cytotoxicity->Lead Kinase->Lead Mechanism->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization End Preclinical Development Optimization->End

References

Application Notes and Protocols: Multicomponent Reactions Involving 3-Amino-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of multicomponent reactions (MCRs) for the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. While direct multicomponent reactions starting from 3-Amino-2-pyridinecarbonitrile are not extensively documented in the literature, this document outlines plausible synthetic strategies based on analogous reactions of related aminopyridines and aminopyrimidines. The resulting pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in several kinase inhibitors, and this note details the relevant signaling pathways.

I. Synthetic Applications: Synthesis of Pyrido[2,3-d]pyrimidines

The synthesis of the pyrido[2,3-d]pyrimidine core is of great interest due to its prevalence in biologically active molecules. Multicomponent reactions offer an efficient and atom-economical approach to constructing this fused heterocyclic system. A plausible three-component reaction involves the condensation of this compound, an aldehyde, and an active methylene compound.

A proposed reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the this compound, and subsequent intramolecular cyclization and tautomerization to yield the final pyrido[2,3-d]pyrimidine product.

Experimental Protocol: Three-Component Synthesis of 4-Aryl-2-oxo-1,2,5,6-tetrahydro-7H-pyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol is a representative example adapted from similar multicomponent reactions for the synthesis of related pyridopyrimidine derivatives.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., ethyl cyanoacetate)

  • Catalyst (e.g., piperidine or L-proline)

  • Solvent (e.g., ethanol or N,N-dimethylformamide)

Procedure:

  • To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in the chosen solvent (10 mL), add the active methylene compound (1.2 mmol).

  • Add a catalytic amount of piperidine or L-proline (10 mol%).

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data from Analogous Syntheses

Due to the limited availability of specific data for multicomponent reactions starting with this compound, the following table summarizes yields from analogous three-component syntheses of pyrido[2,3-d]pyrimidines using different aminopyrimidine or aminouracil precursors. This data provides an expected range of efficiency for the proposed protocol.

EntryAmine ComponentAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
16-AminouracilBenzaldehydeMalononitrileL-prolineWater292
26-Amino-1,3-dimethyluracil4-ChlorobenzaldehydeMalononitrilePiperidineEthanol588
32,6-Diaminopyrimidin-4(3H)-one4-MethoxybenzaldehydeEthyl cyanoacetateTriethylamineDMF885
46-Amino-2-thiouracil3-NitrobenzaldehydeMalononitrileK₂CO₃Ethanol690

II. Biological Applications: Targeting Cancer Signaling Pathways

Derivatives of pyrido[2,3-d]pyrimidine have emerged as potent inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[1]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of this pathway is a common feature in many cancers. Pyrido[2,3-d]pyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.

EGFR_Signaling_Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG PIP2 to PKC PKC IP3_DAG->PKC PKC->Proliferation STAT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation by phosphorylating several downstream targets.[4][5] Pyrido[2,3-d]pyrimidine-based compounds have been developed as potent Pim-1 kinase inhibitors, inducing apoptosis in cancer cells.

PIM1_Signaling_Pathway cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3 STAT3 JAK->STAT3 Pim1 Pim-1 Kinase STAT3->Pim1 Transcription cMyc c-Myc Pim1->cMyc p21 p21 Pim1->p21 p27 p27 Pim1->p27 Bad Bad Pim1->Bad CellCycle Cell Cycle Progression cMyc->CellCycle p21->CellCycle p27->CellCycle Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Pim1

Caption: Pim-1 kinase signaling pathway and its inhibition by pyrido[2,3-d]pyrimidine derivatives.

III. Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives as potential kinase inhibitors.

Experimental_Workflow Synthesis Multicomponent Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Kinase Inhibition Assays (EGFR, Pim-1) Purification->Screening CellBased Cell-based Assays (Cytotoxicity, Apoptosis) Screening->CellBased Lead Lead Compound Identification CellBased->Lead

Caption: General workflow for the discovery of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Amino-2-pyridinecarbonitrile Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of carbonic anhydrase (CA) inhibitors derived from 3-amino-2-pyridinecarbonitrile and the subsequent evaluation of their inhibitory activity. The protocols are based on established methodologies in the scientific literature.

I. Synthesis of 2-Amino-3-cyanopyridine Derivatives

The synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally related to this compound, is often achieved through a one-pot, multi-component reaction. This approach is efficient and allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [1][2][3][4]

This protocol outlines a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Methyl ketone (e.g., acetophenone)

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] or none if using microwave irradiation)[1]

  • Round-bottom flask

  • Reflux condenser or microwave reactor

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, DMF/methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5-2.5 mmol) in a suitable solvent such as ethanol (20 mL).[4] If a catalyst is used, it is added at this stage.

  • Reaction Conditions:

    • Conventional Heating: The mixture is stirred and heated under reflux for an appropriate time (typically 4-14 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).[1][4]

    • Microwave Irradiation: For a solvent-free approach, the mixture of reactants is irradiated in a microwave oven, which can significantly reduce the reaction time to a few minutes.[2]

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is cooled to room temperature.

    • The precipitated solid product is collected by filtration.

    • The crude product is washed with a small amount of cold ethanol.

    • Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and methanol, to yield the pure 2-amino-3-cyanopyridine derivative.[4]

Diagram of Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product aldehyde Aromatic Aldehyde reaction Heating (Conventional or Microwave) Catalyst (optional) aldehyde->reaction ketone Methyl Ketone ketone->reaction malononitrile Malononitrile malononitrile->reaction ammonium_acetate Ammonium Acetate ammonium_acetate->reaction product 2-Amino-3-cyanopyridine Derivative reaction->product G start Start prep_enzyme Prepare hCA Isoenzyme Solutions start->prep_enzyme prep_inhibitor Prepare Inhibitor Stock Solutions start->prep_inhibitor pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_inhibitor->pre_incubation stopped_flow Mix with CO2-saturated water in Stopped-Flow Spectrophotometer pre_incubation->stopped_flow measure Monitor Absorbance Change over Time stopped_flow->measure calculate_rates Calculate Initial Reaction Rates measure->calculate_rates determine_ic50 Determine IC50 Values calculate_rates->determine_ic50 calculate_ki Calculate Ki Values determine_ic50->calculate_ki end End calculate_ki->end

References

Troubleshooting & Optimization

Improving the solubility of 3-Amino-2-pyridinecarbonitrile in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-2-pyridinecarbonitrile Solubility

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound (CAS No: 42242-11-5) is a pyridine organic compound often used as a pharmaceutical intermediate.[1][2] Like many organic molecules with aromatic structures, it is expected to have limited solubility in water.[3] Achieving an adequate concentration in aqueous solutions is crucial for many applications, including biological assays, formulation development, and in-vivo studies. Poor water solubility can lead to inaccurate experimental data, low bioavailability, and challenges in creating suitable dosage forms.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 42242-11-5[1][6]
Molecular Formula C₆H₅N₃[2][6]
Molecular Weight 119.12 g/mol [2][6]
Appearance Off-white to light yellow solid[1]
Melting Point 151°C[1][2]
Predicted pKa 0.61 ± 0.10[1]
Predicted XLogP3-AA 0.8[6]

Q2: I am having difficulty dissolving this compound in water. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, start with these basic steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.

  • Particle Size Reduction: The dissolution rate is related to the particle size.[7] Try grinding the solid material into a fine powder to increase the surface area available for solvent interaction.[8]

  • Apply Mechanical Energy: Use a vortex mixer or an ultrasonic bath (sonication) to provide energy to break apart solid agglomerates and enhance dissolution.

  • Gentle Heating: For many compounds, solubility increases with temperature.[9] Try warming the solution gently. However, be cautious of potential degradation at elevated temperatures. Monitor the stability of the compound under these conditions.

Q3: How does adjusting the pH of the solution affect the solubility of this compound?

A3: Adjusting the pH is a common and effective method for increasing the solubility of ionizable compounds.[5][7] this compound has a basic amino group and a pyridine ring nitrogen, which can be protonated in acidic conditions. By lowering the pH, the compound can be converted into its more soluble salt form.[10] Given its basic nature, its solubility is expected to increase significantly in acidic solutions (lower pH).[11][12]

Q4: What are co-solvents, and how can they be used to improve solubility?

A4: Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of poorly soluble compounds.[13][14] The co-solvent reduces the polarity of the water, making it a more favorable environment for the hydrophobic solute.[13] This is one of the most widely used techniques for solubilizing hydrophobic molecules for pharmaceutical and research purposes.[15]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Concentration RangeNotes & Considerations
Ethanol 1-20% (v/v)Widely used, but can have biological effects or cause precipitation when diluted.[13][15]
Propylene Glycol (PG) 5-40% (v/v)A common vehicle for parenteral and oral formulations.[15]
Polyethylene Glycol (PEG 300/400) 10-50% (v/v)Low toxicity, frequently used in drug formulations.[16][17]
Dimethyl Sulfoxide (DMSO) <1% (for biological assays)A very strong solvent, but can be toxic to cells at higher concentrations.
Glycerin 5-30% (v/v)A non-toxic and viscous co-solvent.[16]

Q5: Can cyclodextrins be used to enhance the solubility of this compound?

A5: Yes, complexation with cyclodextrins is a highly effective technique for improving the solubility of poorly soluble drugs.[18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex" that has significantly greater aqueous solubility.[19][20][21] This method is particularly beneficial for medications classified as BCS Class II (low solubility, high permeability).[19]

Q6: How do surfactants increase the solubility of organic compounds?

A6: Surfactants are amphiphilic molecules that, at concentrations above the critical micelle concentration (CMC), form aggregates called micelles.[22] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be partitioned into the hydrophobic core of the micelle, a process known as micellar solubilization, which dramatically increases their apparent solubility in the aqueous solution.[23][24] Non-ionic surfactants like Polysorbates (Tween series) and sorbitan esters (Span series) are commonly used.[4][22]

Troubleshooting Guides

Problem: My compound dissolves initially but precipitates out of my aqueous buffer over time.

  • Potential Cause 1: pH Shift or Buffer Incompatibility. The final pH of your solution may be different than intended, causing the compound to fall out of solution. Some buffer components may also interact with the compound, reducing its solubility.

    • Solution: Carefully measure and adjust the final pH of the solution after the compound has been added. If precipitation persists, consider screening different buffer systems.

  • Potential Cause 2: Exceeding Maximum Solubility. You may be operating at a concentration that is at or above the equilibrium solubility limit, leading to crystallization over time.

    • Solution: Determine the compound's solubility in that specific medium. Work at a concentration safely below the maximum solubility (e.g., 80-90% of saturation). If a higher concentration is required, you must employ a solubility enhancement technique.

  • Potential Cause 3: Co-solvent Dilution. If you are using a co-solvent and dilute the stock solution into a larger aqueous volume, the final co-solvent concentration may be too low to maintain solubility, causing precipitation.

    • Solution: Ensure the final concentration of the co-solvent in the working solution is sufficient. It may be necessary to prepare the final solution by adding the stock to a buffer that already contains the co-solvent.

Experimental Protocols & Visualizations

Workflow for Addressing Solubility Issues

The following diagram outlines a logical workflow for systematically addressing the poor solubility of a compound like this compound.

References

Overcoming precipitation of 3-Amino-2-pyridinecarbonitrile in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-2-pyridinecarbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in biological assays, with a primary focus on addressing issues related to its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound, also known as 3-amino-2-cyanopyridine, is a pyridine organic compound.[1][2] It serves as a versatile chemical intermediate in the synthesis of more complex molecules.[1][3] Derivatives of similar cyanopyridine structures have been investigated for various therapeutic properties, including potential anti-cancer and anti-inflammatory effects, and as inhibitors of enzymes like carbonic anhydrase and kinases.[3][4][5][6]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A2: The chemical structure of this compound suggests it may have limited aqueous solubility. Precipitation in biological media is a frequent issue with hydrophobic compounds. This can happen when the final concentration of the compound surpasses its solubility limit in the assay buffer, particularly when diluting a concentrated stock solution (e.g., in DMSO). The various salts, proteins, and other components in the media can also affect the compound's solubility.[7]

Q3: Can I use Dimethyl sulfoxide (DMSO) to dissolve this compound for my experiments?

A3: Yes, DMSO is a commonly used solvent for dissolving hydrophobic compounds for in vitro assays.[7] this compound is expected to be soluble in DMSO. However, it is crucial to maintain a low final concentration of DMSO in your assay (typically below 0.5%) to prevent solvent-induced artifacts or cytotoxicity.[7]

Q4: What are the primary strategies for improving the solubility of this compound in my biological assay?

A4: Key strategies to enhance the aqueous solubility of poorly soluble compounds like this compound include:

  • Co-solvents: Utilizing a water-miscible organic solvent in your buffer.[7][8]

  • pH Adjustment: Altering the pH of the buffer to ionize the compound, which can increase its solubility.[7][8]

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes that improve aqueous solubility.[7][8][9]

  • Surfactants: Employing non-ionic surfactants to help disperse the compound.[7][8]

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this troubleshooting workflow:

G start Precipitation Observed step1 Is the final concentration too high? start->step1 step2 Reduce final concentration step1->step2 Yes step4 Optimize co-solvent percentage (e.g., DMSO < 1%) step1->step4 No step3 Is precipitation resolved? step2->step3 step3->step4 No end_node Precipitation Resolved step3->end_node Yes step5 Is precipitation resolved? step4->step5 step6 Consider alternative solubilization methods step5->step6 No step5->end_node Yes step7 pH Modification step6->step7 step8 Cyclodextrin Inclusion step6->step8 step9 Surfactant Addition step6->step9 step7->end_node step8->end_node step9->end_node

Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh a sample of this compound.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight: 119.12 g/mol ).

  • Add the calculated volume of DMSO to the solid compound.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol allows for an estimation of the kinetic solubility of this compound in your specific buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add your aqueous assay buffer to multiple wells.

  • Add a small volume of the 10 mM stock solution to the buffer to reach your highest desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells.

  • Create a serial dilution of the compound in the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength of 620 nm. The highest concentration without a significant increase in turbidity is an estimate of the kinetic solubility.

Protocol 3: Solubility Enhancement using a Co-solvent

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare your assay buffer containing different final percentages of a co-solvent (e.g., 0.1%, 0.5%, 1% DMSO). It is essential to first determine the maximum tolerable co-solvent concentration for your biological system.

  • Add the stock solution to each buffer formulation to achieve a target concentration that was previously problematic.

  • Incubate and observe for precipitation as described in Protocol 2.

Data Presentation

The following tables provide illustrative data on the solubility of a hypothetical poorly soluble compound, similar to this compound, in various solvents and with different solubilization aids. Note: This data is for exemplary purposes and should be experimentally determined for your specific conditions.

Table 1: Illustrative Solubility in Common Solvents

SolventEstimated Solubility (µM)
Water< 1
PBS (pH 7.4)< 5
DMSO> 50,000
Ethanol5,000 - 10,000

Table 2: Illustrative Effect of Co-solvents and Excipients on Aqueous Solubility

Assay Buffer (PBS, pH 7.4) with AdditiveEstimated Solubility (µM)
0.5% DMSO10 - 20
1% DMSO20 - 40
5% PEG40030 - 50
10 mM HP-β-Cyclodextrin80 - 120

Signaling Pathway and Experimental Workflow Diagrams

The precipitation of a compound can lead to inaccurate results when studying its effect on cellular signaling pathways. Below is a generic representation of a kinase signaling pathway that could be investigated.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Activates ligand Ligand ligand->receptor compound This compound (Kinase Inhibitor) compound->kinase1 Inhibits kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Regulates

Generic kinase signaling pathway.

The following diagram illustrates a logical workflow for selecting a suitable formulation strategy for a poorly soluble compound.

G start Poorly Soluble Compound step1 Determine required concentration and assay constraints start->step1 step2 Is simple co-solvent (e.g., <0.5% DMSO) sufficient? step1->step2 step3 Use Co-solvent Formulation step2->step3 Yes step4 Is pH modification a viable option (compound ionizable, assay tolerant)? step2->step4 No step5 Use pH-adjusted Buffer step4->step5 Yes step6 Are cyclodextrins or surfactants compatible with the assay? step4->step6 No step7 Use Complexation/Micellar Formulation step6->step7 Yes step8 Consider advanced formulation (e.g., lipid-based systems) step6->step8 No

Formulation strategy selection workflow.

References

Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Amino-2-pyridinecarbonitrile. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve multi-component reactions, which are valued for their efficiency. A common approach is a one-pot synthesis using an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate. Variations include different catalysts and reaction conditions, such as conventional heating or microwave irradiation, to optimize yield and reaction time.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the specific protocol, including the choice of reactants, catalyst, solvent, and reaction conditions. Reported yields can range from moderate to excellent (up to 86% or higher in some optimized procedures).[1] Low yields are a common issue that can be addressed through careful optimization of reaction parameters.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][2] If the crude product contains significant impurities, column chromatography may be necessary. The choice of purification method depends on the nature and quantity of the impurities present.

Q4: Are there any known stable intermediates in the multi-component synthesis?

A4: Yes, in multi-component reactions for pyridine synthesis, intermediates such as benzylidenemalononitrile can be formed through Knoevenagel condensation. The stability and isolation of intermediates depend on the specific reaction pathway and conditions employed.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation.

  • Inefficient Catalyst: The chosen catalyst may not be effective, or the catalyst loading may be insufficient.

  • Poor Quality Reagents: Degradation or impurities in starting materials can inhibit the reaction.

Suggested Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.[2]

  • Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.

  • Screen Catalysts and Loading: Experiment with different catalysts (e.g., piperidine, pyridine-2-carboxylic acid, betaine, or guanidine carbonate) and vary the catalyst loading to enhance the reaction rate and yield.[3][4]

  • Ensure Reagent Quality: Use freshly distilled or purified reagents and ensure they are stored under appropriate conditions to prevent degradation.

Problem 2: Formation of Significant Impurities or Side Products

Possible Causes:

  • Side Reactions: The amino group in the product can be susceptible to side reactions, such as dimerization or oxidation.[2]

  • Incomplete Cyclization: Intermediates may not fully cyclize to form the desired pyridine ring, leading to a mixture of products.

  • Competitive Reactions: In multi-component reactions, alternative reaction pathways can lead to the formation of undesired side products. For example, competitive β-elimination has been observed in related syntheses.[5]

Suggested Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature may help to minimize the formation of side products.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the product and starting materials.[2]

  • Optimize Reaction Concentration: Adjusting the concentration of the reactants can influence the rate of desired versus undesired reactions. In some cases, more dilute conditions can reduce the formation of dimers.[2]

  • Purification Strategy: Develop a robust purification strategy, such as multi-solvent recrystallization or column chromatography, to effectively remove persistent impurities.

Problem 3: Reaction Stalls or is Sluggish

Possible Causes:

  • Insufficient Mixing: In heterogeneous reaction mixtures, poor mixing can limit the contact between reactants and catalysts.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by reaction byproducts.

  • Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting the solubility of reactants and intermediates.

Suggested Solutions:

  • Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction.

  • Purify Starting Materials: Remove any potential catalyst poisons from the reagents before starting the reaction.

  • Solvent Screening: Experiment with different solvents to find one that provides good solubility for all components and facilitates the reaction. For instance, while ethanol is common, toluene has also been investigated, though it may be less effective for certain transformations.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield

ParameterCondition 1Condition 2OutcomeObservationReference
Reaction Time 4 hours8 hoursYield increased from 60% to 75%The reaction was incomplete at the shorter time.[2]
Temperature 80 °C100 °CYield increased from 65% to 70%Higher temperature slightly improved yield but also increased impurity formation.[2]
Catalyst Loading 0.1 eq0.2 eqYield increased from 60% to 80%Higher catalyst loading significantly improved the reaction rate and yield.[2]
Solvent EthanolTolueneYield decreased from 70% to 50%Toluene was found to be a less effective solvent for this specific transformation.[2]

Table 2: Comparison of Catalysts for a Related Pyridone Synthesis

CatalystReaction TimeYield (%)
Pyridine-2-carboxylic acid10 min70
Betaine10 min85
Guanidine hydrochloride10 min70
Guanidine carbonate10 min80

Note: This data is for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles and serves as an illustrative example of catalyst screening.

Experimental Protocols

Protocol 1: One-Pot Multi-component Synthesis under Microwave Irradiation

This protocol describes a solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[1]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • 95% Ethanol (for purification)

Procedure:

  • In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7-9 minutes.

  • After completion, wash the reaction mixture with 2 mL of ethanol.

  • Purify the crude product by recrystallization from 95% ethanol.

Protocol 2: One-Pot Synthesis of 2-Oxo-Pyridine-3,5-Dicarbonitriles

This protocol details the synthesis of related cyanopyridone derivatives in ethanol with a piperidine catalyst.[4]

Materials:

  • 2-cyano-N-(3-(trifluoromethyl)phenyl) acetamide (10 mmol)

  • Aromatic aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount)

Procedure:

  • In a suitable flask, dissolve 2-cyano-N-(3-(trifluoromethyl)phenyl) acetamide (10 mmol), the aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in 20 mL of ethanol.

  • Add a few drops of piperidine to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • The crude product can be further purified by recrystallization.

Visualizations

Troubleshooting_Workflow start Start Synthesis problem Low Yield or High Impurity? start->problem check_reaction Monitor Reaction (TLC/HPLC) problem->check_reaction Yes success Successful Synthesis problem->success No incomplete Reaction Incomplete? check_reaction->incomplete optimize_time_temp Increase Time/ Temperature incomplete->optimize_time_temp Yes impurity_issue Impurity Issue? incomplete->impurity_issue No optimize_time_temp->check_reaction check_reagents Check Reagent Purity optimize_catalyst Optimize Catalyst & Loading check_reagents->optimize_catalyst optimize_catalyst->check_reaction impurity_issue->check_reagents No optimize_temp_conc Lower Temperature/ Dilute Reaction impurity_issue->optimize_temp_conc Yes inert_atmosphere Use Inert Atmosphere optimize_temp_conc->inert_atmosphere purification Refine Purification (Recrystallization/ Chromatography) inert_atmosphere->purification purification->success

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Reaction_Pathway cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products RCHO Aldehyde Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Ketone Ketone Michael Michael Adduct Ketone->Michael Ammonium_Acetate Ammonium Acetate Product This compound Ammonium_Acetate->Product Knoevenagel->Michael Michael->Product Cyclization & Aromatization Side_Products Side Products (e.g., Dimers, Oxidation) Michael->Side_Products Incomplete Cyclization Product->Side_Products

Caption: Generalized reaction pathway for the multi-component synthesis of this compound.

References

Technical Support Center: Purification of 3-Amino-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-2-pyridinecarbonitrile (CAS No: 42242-11-5).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, residual solvents from the synthesis, and byproducts. Depending on the synthetic route, potential side-products may arise from incomplete reactions or undesired side reactions involving the amino or nitrile functional groups.

Q2: What is a recommended initial step for purifying crude this compound?

A2: For a solid crude product, a simple wash with a non-polar solvent such as hexane or petroleum ether can be an effective first step to remove non-polar impurities. Following this, recrystallization is a commonly used and effective method for further purification.[1]

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" happens when the compound melts in the hot solvent before it dissolves, or separates from the solution as a liquid instead of forming solid crystals upon cooling. To address this, you can:

  • Add more solvent to the hot mixture to ensure the compound fully dissolves.

  • Cool the solution at a slower rate to encourage the formation of crystals.

  • Try a different solvent system, potentially one with a lower boiling point or a mixture of solvents.[1]

Q4: The purified compound has a yellow tint. Does this indicate an impurity?

A4: While a pure compound often has a specific color, an unexpected coloration, such as a yellow tint, can suggest the presence of impurities. Many organic compounds can appear pale yellow due to minor impurities or degradation products.[1] If a colorless product is expected, further purification steps may be necessary.

Q5: What chromatographic methods are suitable for purifying this compound?

A5: Column chromatography using silica gel is a common method for purifying polar compounds like this compound. The choice of the mobile phase (eluent) is crucial for good separation. A gradient of ethyl acetate in hexane is a common starting point. For basic compounds that may interact strongly with acidic silica gel, adding a small amount of a modifier like triethylamine to the eluent can improve the separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature but good solubility at higher temperatures.- Try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[1]- Use the minimum amount of hot solvent required for dissolution.[1]
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.- Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Impure Crystals Impurities have similar solubility and co-crystallize with the product.- Ensure the cooling process is slow to allow for selective crystallization.- Wash the filtered crystals with a small amount of cold, fresh solvent.- Consider a second recrystallization from a different solvent system.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation The polarity of the eluent is not optimal for separating the compound from impurities.- Adjust the eluent polarity. If the compound elutes too quickly, decrease the polarity (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly, increase the polarity.[1]- Consider using a different stationary phase, such as alumina.[1]
Compound Streaking on TLC/Column The compound, being basic due to the amino group, is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent system to reduce tailing.[1]
Low Recovery from Column The compound is irreversibly adsorbed onto the stationary phase.- Increase the polarity of the eluent significantly at the end of the chromatography to elute any remaining compound.- If streaking was observed, try a different stationary phase or add a modifier to the eluent in the next attempt.

Quantitative Data Summary

Solvent Predicted Solubility Behavior Notes
Ethanol/Methanol Good solubility, especially when hot.May require cooling to low temperatures for good recovery.
Water Limited solubility.Can be used in a mixed solvent system with a more soluble solvent like ethanol.
Ethyl Acetate Moderate solubility.A potential candidate for recrystallization.
Hexane/Petroleum Ether Low solubility.Useful for washing the crude product to remove non-polar impurities. Can be used as the "poor" solvent in a mixed solvent system.
Toluene Moderate to good solubility when hot.May be a suitable recrystallization solvent.
Acetonitrile Good solubility.May result in lower recovery unless cooled significantly.

Experimental Protocols

Recrystallization Protocol

This is a general procedure and may require optimization for this compound.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

This is a general procedure and requires optimization based on TLC analysis.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed compound onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient elution is used.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude this compound wash Wash with non-polar solvent (e.g., Hexane) start->wash recrystallization Attempt Recrystallization wash->recrystallization is_pure Check Purity (e.g., TLC, m.p.) recrystallization->is_pure oiling_out Troubleshoot 'Oiling Out' recrystallization->oiling_out Oils Out low_recovery Troubleshoot Low Recovery recrystallization->low_recovery Low Recovery pure_product Pure Product is_pure->pure_product Yes column_chromatography Perform Column Chromatography is_pure->column_chromatography No oiling_out->recrystallization low_recovery->recrystallization check_purity_cc Check Purity of Fractions column_chromatography->check_purity_cc combine_pure Combine Pure Fractions & Evaporate check_purity_cc->combine_pure Pure Fractions Identified still_impure Still Impure check_purity_cc->still_impure No Pure Fractions combine_pure->is_pure still_impure->column_chromatography Optimize Conditions

Caption: Troubleshooting workflow for the purification of this compound.

References

Stability of 3-Amino-2-pyridinecarbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating the stability of 3-Amino-2-pyridinecarbonitrile in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintaining the container under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light is recommended to minimize degradation.[1][2] The compound is classified as harmful if swallowed, and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling the substance.

Q2: In which solvents is this compound likely to be soluble?

A2: While specific solubility data for this compound is not extensively published, its structural analogue, 3-aminopyridine, is soluble in water, alcohol, and benzene. Another related compound, pyridine-2-carbonitrile, is soluble in water, alcohol, ether, and benzene.[4][5] Given the polar amino and nitrile functional groups, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] It is always advisable to perform a small-scale solubility test before preparing a bulk solution.[1]

Q3: What are the potential degradation pathways for this compound?

A3: The pyridine ring and the amino and nitrile functional groups suggest potential degradation pathways under stress conditions. The amino group can be susceptible to oxidation and deamination. The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, particularly under acidic or basic conditions. The pyridine ring itself can be subject to oxidative cleavage.[6][7] Forced degradation studies are necessary to identify the specific degradation products.

Q4: How can I determine the stability of this compound in a specific solvent?

A4: A forced degradation study is the standard approach to determine the stability of a compound in different solvents and under various stress conditions. This involves exposing a solution of the compound to conditions such as acid, base, oxidation, heat, and light. The degradation is then monitored over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound.

  • Possible Cause: The chosen solvent may not be appropriate for the compound's polarity.

  • Troubleshooting Steps:

    • Attempt to dissolve a small amount of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, DMSO, dichloromethane).

    • Gentle heating or sonication can aid in dissolution.[1]

    • If the compound was previously soluble in a particular solvent and is now not, this may be an indication of degradation into less soluble byproducts.[1]

Issue 2: Unexpected peaks appear in the chromatogram during analysis.

  • Possible Cause: These peaks could be degradation products, impurities from the solvent, or contaminants from the experimental setup.

  • Troubleshooting Steps:

    • Run a blank injection of the solvent to rule out solvent impurities.

    • Compare the chromatogram of a freshly prepared solution with one that has been stored or stressed to identify potential degradation products.

    • Ensure proper cleaning of all glassware and equipment.

Issue 3: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough to induce degradation.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use 1M HCl instead of 0.1M HCl).[8]

    • Increase the temperature or the duration of exposure to the stress condition.[8]

    • Ensure that the analytical method is sensitive enough to detect small amounts of degradation products.

Experimental Protocols

A general protocol for a forced degradation study of this compound is provided below. This should be adapted based on the specific solvents and analytical methods available.

Objective: To assess the stability of this compound in a chosen solvent under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Selected solvent (e.g., methanol, water, acetonitrile)

  • 0.1 M and 1 M Hydrochloric acid (HCl)

  • 0.1 M and 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Validated stability-indicating HPLC method

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[8]

    • Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[8]

    • If no degradation is observed, repeat the experiment with 1 M HCl.[8]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[8]

    • Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[8]

    • If no degradation is observed, repeat with 1 M NaOH.[8]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for a specified duration (e.g., 12 hours).[8]

    • Withdraw aliquots and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[8]

    • At appropriate time points, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound to a light source (e.g., UV lamp).

    • Keep a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples by HPLC.[8]

Data Presentation

The results of the stability studies should be summarized in tables for clear comparison.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CObservations
WaterUser-determined datae.g., Sparingly soluble
MethanolUser-determined datae.g., Freely soluble
EthanolUser-determined datae.g., Soluble
AcetonitrileUser-determined datae.g., Soluble
DMSOUser-determined datae.g., Very soluble
DichloromethaneUser-determined datae.g., Slightly soluble

Table 2: Stability of this compound in [Solvent Name] under Forced Degradation

Stress ConditionTime (hours)% Assay of this compound% Total DegradationNumber of Degradants
Control 0User data00
24User dataUser dataUser data
0.1 M HCl at 60°C 2User dataUser dataUser data
8User dataUser dataUser data
24User dataUser dataUser data
0.1 M NaOH at 60°C 1User dataUser dataUser data
4User dataUser dataUser data
8User dataUser dataUser data
3% H₂O₂ at RT 2User dataUser dataUser data
8User dataUser dataUser data
12User dataUser dataUser data
Heat (80°C, solid) 24User dataUser dataUser data
48User dataUser dataUser data
Photostability 24User dataUser dataUser data

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M & 1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photostability (UV/Vis Light) prep_stock->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if acidic/basic) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method sampling->hplc For non-hydrolytic samples neutralize->hplc Dilute Sample data Quantify Compound & Degradation Products hplc->data

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Products compound This compound (in solution) hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis oxidation Oxidation compound->oxidation photolysis Photolysis compound->photolysis amide 3-Aminopyridine-2-carboxamide hydrolysis->amide Nitrile Group deaminated Deaminated Species oxidation->deaminated Amino Group ring_opened Ring-Opened Products oxidation->ring_opened Pyridine Ring photolysis->ring_opened acid 3-Aminopyridine-2-carboxylic acid amide->acid

Caption: Potential degradation pathways.

References

Common side reactions in the synthesis of 3-Amino-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-pyridinecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes involve the amination of a 2-halonicotinonitrile (typically 2-chloronicotinonitrile) with ammonia or the cyclization of precursors like 2-aminonicotinaldehyde. The choice of route often depends on the availability of starting materials, scale, and desired purity.

Q2: What are the most critical parameters to control during the synthesis?

A2: Temperature, reaction time, and the purity of starting materials are crucial. In the amination of 2-chloronicotinonitrile, controlling the temperature is vital to prevent side reactions. For cyclization reactions, precise control of pH and temperature is necessary to ensure the desired ring formation and avoid byproduct generation.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product. Developing a reliable analytical method before starting the synthesis is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Reagents: Starting materials may be degraded or of poor quality.- Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Use freshly opened or properly stored reagents.
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.- Optimize the reaction temperature by running small-scale experiments at various temperatures. - For the amination of 2-chloronicotinonitrile, a temperature range of 120-150°C in a sealed vessel is often employed.
Insufficient Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed.
Presence of Significant Impurities Incomplete Amination: Unreacted 2-chloronicotinonitrile may remain.- Ensure a sufficient excess of ammonia is used. - Increase the reaction time or temperature cautiously.
Hydrolysis of Nitrile Group: The nitrile group can hydrolyze to a carboxamide or carboxylic acid, especially under harsh basic or acidic conditions.- Maintain neutral or slightly basic conditions during the reaction and work-up. - Avoid prolonged exposure to strong acids or bases.
Dimerization: The amino group of the product can react with another molecule to form dimers or oligomers.- Use dilute reaction conditions to minimize intermolecular reactions. - Optimize the reaction temperature; lower temperatures may reduce dimerization.
Formation of Isomeric Byproducts: In some synthetic routes, isomeric aminopyridines can be formed.- Carefully control the regioselectivity of the reaction by choosing appropriate starting materials and catalysts.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent. - If the product is a solid, attempt to precipitate it by cooling the reaction mixture or adding an anti-solvent. - If the product is an oil, perform an extraction with a suitable organic solvent.
Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the product.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization from a suitable solvent system can be an effective final purification step.
Product is a stubborn oil. - Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent.

Experimental Protocols

Synthesis of this compound from 2-Chloronicotinonitrile

This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.

Reaction Scheme:

Synthesis 2-Chloronicotinonitrile 2-Chloronicotinonitrile Product This compound 2-Chloronicotinonitrile->Product Heat, Pressure Ammonia Ammonia (aq. or gas) Ammonia->Product

Caption: Synthesis of this compound.

Materials:

  • 2-Chloronicotinonitrile

  • Aqueous Ammonia (28-30%)

  • 1,4-Dioxane

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a sealed pressure vessel, dissolve 2-chloronicotinonitrile (1.0 eq) in 1,4-dioxane.

  • Add aqueous ammonia (10-20 eq).

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Analytical Methods

A summary of analytical techniques for monitoring the reaction and characterizing the product and potential impurities.

Technique Purpose Typical Observations
TLC Reaction monitoringVisualization of starting material, product, and major byproducts. Allows for quick optimization of reaction conditions.
HPLC Quantitative reaction monitoring and purity assessmentProvides accurate quantification of product formation and impurity levels.
¹H NMR Structural elucidationConfirms the structure of the desired product and helps identify impurities by their characteristic chemical shifts and coupling patterns.
¹³C NMR Structural confirmationProvides information about the carbon skeleton of the molecule.
Mass Spectrometry Molecular weight determinationConfirms the molecular weight of the product and helps in the identification of unknown impurities.
FT-IR Spectroscopy Functional group analysisShows characteristic peaks for the amino (-NH₂) and nitrile (-C≡N) groups.

Logical Workflow for Troubleshooting

This diagram outlines a systematic approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Problem Problem Identified? Monitor->Problem LowYield Low Yield Problem->LowYield Yes Impurities Significant Impurities Problem->Impurities Yes Success Successful Synthesis Problem->Success No CheckReagents Check Reagent Purity LowYield->CheckReagents OptimizeTemp Optimize Temperature LowYield->OptimizeTemp OptimizeTime Optimize Reaction Time LowYield->OptimizeTime CheckConditions Check Reaction Conditions (pH, atmosphere) Impurities->CheckConditions AnalyzeImpurities Analyze Impurities (NMR, MS) Impurities->AnalyzeImpurities CheckReagents->Monitor OptimizeTemp->Monitor OptimizeTime->Monitor CheckConditions->Monitor AdjustPurification Adjust Purification Method AnalyzeImpurities->AdjustPurification AdjustPurification->Success

Caption: Troubleshooting workflow for synthesis.

Technical Support Center: Synthesis of 3-Amino-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-2-pyridinecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for a smooth and efficient scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, also known as 2-amino-3-cyanopyridine, is primarily synthesized through multicomponent reactions. A prevalent method involves the one-pot condensation of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[1][2] Another common approach is the reaction of 2-chloronicotinonitrile with ammonia.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis. These include the choice of catalyst, solvent, reaction temperature, and the purity of starting materials. For instance, in multicomponent reactions, catalysts like copper nanoparticles on charcoal have been shown to be effective and recyclable.[3] The reaction temperature needs to be carefully optimized to ensure complete conversion while minimizing side product formation.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the consumption of starting materials and the formation of the desired product.

Q4: What are the typical impurities encountered in the synthesis?

A4: Common impurities may include unreacted starting materials, side products from competing reactions, and residual catalyst. In multicomponent reactions, side products can arise from self-condensation of the ketone or aldehyde. When starting from 2-chloronicotinonitrile, incomplete reaction can leave residual starting material.

Troubleshooting Guide

Low or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and properly stored. For reactions requiring a specific catalyst, verify its activity and consider a higher loading if necessary.[4]
Incorrect Reaction Temperature Optimize the reaction temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition or side product formation.[4]
Poor Quality Starting Materials Use high-purity starting materials. Impurities in the reactants can inhibit the reaction or lead to the formation of undesired byproducts.
Insufficient Reaction Time Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary.[4]
Low Yield After Scale-Up
Potential Cause Suggested Solution
Inefficient Mixing Ensure the reactor is equipped with an appropriate stirrer to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.[5]
Poor Heat Transfer On a larger scale, exothermic or endothermic processes can be more pronounced. Ensure the reactor has adequate heating and cooling capabilities to maintain the optimal temperature.[5]
Sub-optimal Reagent Addition A slower, controlled addition of reagents may be necessary at a larger scale to manage heat generation and maintain a consistent reaction profile.[4]
Product Purification Challenges
Potential Cause Suggested Solution
Presence of Closely-eluting Impurities Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve good separation.[4]
Oily Product If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Residual Catalyst If using a metal catalyst, treatment with a suitable scavenger or filtration through a pad of celite may be necessary to remove residual metal.[5]

Experimental Protocols

Protocol 1: Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is based on a one-pot condensation reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Methyl ketone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., Copper nanoparticles on charcoal, 2 mol%)[3]

  • Solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate, and catalyst.

  • Add the solvent and stir the mixture at the optimized temperature (e.g., reflux).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.[4]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[4]

Data Presentation: Influence of Reaction Parameters on Yield

The following table summarizes the impact of various reaction parameters on the yield of a similar synthesis. This data can be used as a starting point for optimization.

ParameterCondition 1Condition 2OutcomeReference
Reaction Time 4 hours8 hoursYield increased from 60% to 75% as the reaction was incomplete at 4 hours.[4]
Temperature 80 °C100 °CA slight increase in yield from 65% to 70%, but also an increase in impurity formation.[4]
Catalyst Loading 0.1 eq0.2 eqYield significantly improved from 60% to 80% with higher catalyst loading.[4]
Solvent EthanolTolueneThe yield decreased from 70% to 50% when switching from ethanol to toluene.[4]

Visualizations

Experimental Workflow for Multicomponent Synthesis

experimental_workflow reagents 1. Mix Reactants: - Aromatic Aldehyde - Ketone - Malononitrile - Ammonium Acetate - Catalyst & Solvent reaction 2. Reaction: - Heat to optimized temperature - Monitor by TLC/HPLC reagents->reaction Heat workup 3. Work-up: - Cool to room temperature - Filter if precipitate forms reaction->workup Cool purification 4. Purification: - Recrystallization or - Column Chromatography workup->purification product Pure 3-Amino-2- pyridinecarbonitrile purification->product troubleshooting_low_yield start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_temp Was the temperature optimal? check_reaction->check_temp Yes increase_time Increase reaction time and monitor check_reaction->increase_time No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes optimize_temp Optimize temperature check_temp->optimize_temp No check_reagents Are starting materials pure? check_catalyst->check_reagents Yes replace_catalyst Use fresh catalyst / increase loading check_catalyst->replace_catalyst No purify_reagents Purify starting materials check_reagents->purify_reagents No re_evaluate Re-evaluate process check_reagents->re_evaluate Yes increase_time->re_evaluate optimize_temp->re_evaluate replace_catalyst->re_evaluate purify_reagents->re_evaluate

References

Troubleshooting guide for reactions involving 3-Amino-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-pyridinecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile intermediate in organic synthesis. Its most common reactions include:

  • Cyclization reactions: The amino and cyano groups are positioned for intramolecular cyclization to form various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.

  • Reduction of the nitrile group: The carbonitrile can be reduced to an aminomethyl group, leading to the formation of 2-(aminomethyl)pyridin-3-amine.

  • Hydrolysis of the nitrile group: The carbonitrile can be hydrolyzed under acidic or basic conditions to form 3-aminopyridine-2-carboxylic acid or its corresponding amide.[1][2]

  • Substitution reactions: The amino group can undergo various substitution reactions.

Q2: What are the key safety precautions when working with this compound?

A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause eye, skin, and respiratory irritation.[3] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How should this compound be stored?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Low Reaction Yield

Q4: My reaction with this compound is giving a low yield. What are the potential causes and solutions?

A4: Low yields can stem from several factors. The following table summarizes potential causes and recommended actions.

Potential CauseRecommended Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or moderately increasing the temperature.[5]
Suboptimal Reaction Temperature - The reaction may be sensitive to temperature. Too low a temperature can lead to a sluggish reaction, while excessive heat can promote side reactions and degradation.[6] - Experiment with a range of temperatures to find the optimum.
Incorrect Stoichiometry - An improper molar ratio of reactants can result in unreacted starting materials and the formation of side-products.[6] - Optimize the stoichiometry, potentially using a slight excess of one reactant to drive the reaction to completion.
Inefficient Catalyst - The choice of catalyst can be crucial, especially for cyclization reactions.[6] - Screen different catalysts (e.g., acid or base catalysts) and optimize the catalyst loading.
Poor Solvent Choice - The solvent can significantly influence reaction rates and pathways. - Experiment with different solvents of varying polarity (e.g., alcoholic solvents like ethanol or aprotic solvents like THF or dioxane).[6]
Degradation of Starting Material or Product - this compound or the desired product may be unstable under the reaction conditions. - Check the stability of all reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_completion Reaction Incomplete? start->check_completion optimize_time_temp Increase Reaction Time or Temperature check_completion->optimize_time_temp Yes check_stoichiometry Incorrect Stoichiometry? check_completion->check_stoichiometry No end Improved Yield optimize_time_temp->end optimize_stoichiometry Optimize Reactant Ratios check_stoichiometry->optimize_stoichiometry Yes check_conditions Suboptimal Conditions? check_stoichiometry->check_conditions No optimize_stoichiometry->end optimize_solvent_catalyst Screen Solvents & Catalysts check_conditions->optimize_solvent_catalyst Yes check_degradation Degradation Occurring? check_conditions->check_degradation No optimize_solvent_catalyst->end modify_conditions Use Inert Atmosphere Lower Temperature check_degradation->modify_conditions Yes check_degradation->end No modify_conditions->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Formation of Impurities and Side Products

Q5: My reaction is producing multiple spots on TLC, indicating the formation of impurities. What are the common side products and how can I minimize them?

A5: The formation of impurities is a common issue. Key side reactions to consider include:

  • Dimerization or Polymerization: The amino group can react with another molecule of this compound or other reactive species in the mixture.

    • Solution: Try running the reaction at a lower concentration or temperature.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Incomplete Cyclization: In cyclization reactions, intermediates may be present in the final product mixture.

    • Solution: Optimize cyclization conditions, such as the choice of catalyst and temperature, to drive the reaction to completion.[5]

  • Hydrolysis of the Nitrile Group: In the presence of acid or base and water, the nitrile group can hydrolyze to a carboxylic acid or an amide.[1][2]

    • Solution: Ensure anhydrous conditions if hydrolysis is not the desired reaction.

Q6: How can I effectively purify the product from these impurities?

A6: Purification strategies depend on the nature of the product and impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often effective.

  • Column Chromatography: This is a versatile method for separating closely related compounds. Experiment with different solvent systems to achieve good separation.

  • Acid-Base Extraction: If the product has different acidic or basic properties than the impurities, an acid-base extraction during the workup can be very effective.

Impurity Minimization Strategy

impurity_workflow start Impurity Formation (Multiple TLC Spots) identify_impurities Identify Potential Side Reactions start->identify_impurities dimerization Dimerization/ Polymerization identify_impurities->dimerization oxidation Oxidation identify_impurities->oxidation incomplete_cyclization Incomplete Cyclization identify_impurities->incomplete_cyclization hydrolysis Nitrile Hydrolysis identify_impurities->hydrolysis solution_dimer Lower Concentration/ Temperature dimerization->solution_dimer solution_oxidation Inert Atmosphere (N2 or Ar) oxidation->solution_oxidation solution_cyclization Optimize Catalyst & Temperature incomplete_cyclization->solution_cyclization solution_hydrolysis Anhydrous Conditions hydrolysis->solution_hydrolysis purification Purification solution_dimer->purification solution_oxidation->purification solution_cyclization->purification solution_hydrolysis->purification

Caption: Strategy for minimizing common impurities.

Data Presentation

The following tables provide examples of quantitative data for reactions involving aminopyridine carbonitrile derivatives.

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via a One-Pot Reaction [7]

EntryAromatic AldehydeMethyl KetoneYield (%)Reaction Time (min)
14-ClC₆H₄CHO4-MeOC₆H₄COCH₃838
24-MeOC₆H₄CHO4-MeOC₆H₄COCH₃807
34-MeOC₆H₄CHO2,4-Cl₂C₆H₃COCH₃759
44-ClC₆H₄CHO4-FC₆H₄COCH₃788

Reaction conditions: Aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate irradiated in a microwave oven.

Table 2: Synthesis of 2,3-Diaminopyridine from 2-Chloro-3-aminopyridine [8]

ReactantReagentTemperature (°C)Time (h)Yield (%)
2-Chloro-3-aminopyridineZinc ammonium chloride220560

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives[7]
  • A mixture of an aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is placed in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation for 7-9 minutes.

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The solid product is washed with a small amount of ethanol.

  • The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: Synthesis of 2,3-Diaminopyridine[8]
  • 5g (38.9 mmol) of 2-Chloro-3-aminopyridine and 24.3g (116.7 mmol) of zinc ammonium chloride are placed in an autoclave.

  • The autoclave is heated to 220°C in an external bath with stirring.

  • The reaction is maintained at this temperature for 5 hours.

  • After cooling, 100ml of purified water is added to the system.

  • The aqueous phase is extracted twice with 100mL of MTBE.

  • The pH of the aqueous phase is adjusted to 8-9 with sodium hydroxide, leading to the precipitation of a solid.

  • The solid is collected by filtration to yield the target product.

References

Technical Support Center: Utilizing DMSO for 3-Amino-2-pyridinecarbonitrile Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using Dimethyl Sulfoxide (DMSO) to dissolve 3-Amino-2-pyridinecarbonitrile for various experimental applications. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful preparation and use of your solutions.

Properties of this compound and DMSO

PropertyThis compoundDimethyl Sulfoxide (DMSO)
CAS Number 42242-11-5[3][4]67-68-5[5][6]
Molecular Formula C6H5N3[4][7]C2H6OS[5]
Molecular Weight 119.12 g/mol [4][7]78.13 g/mol [5]
Appearance Off-white to light yellow solid[3]Clear, colorless liquid
Melting Point 151°C[3]18.4°C / 65.1°F[5]
Boiling Point 368.2 ± 27.0 °C (Predicted)[3]189°C / 372.2°F[5]
Storage 2-8°C, protect from light[3]Store in a well-ventilated place. Keep cool.[5][6]

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What can I do?

A1: If you are encountering issues with dissolution, consider the following troubleshooting steps:

  • Gentle Warming: Try gently warming the solution.[2] Be cautious with the temperature to avoid degradation of the compound.

  • Sonication: Brief sonication of the solution can help break up aggregates and facilitate dissolution.[1]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

Q2: My this compound/DMSO stock solution appears cloudy or has a precipitate. What is the cause and how can I fix it?

A2: Cloudiness or precipitation in your stock solution can be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try gently warming the solution to redissolve the precipitate.[2]

  • Degradation: The compound may have degraded into less soluble byproducts.[2] If the precipitate does not redissolve upon warming, it is best to prepare a fresh solution.

  • Low Temperature Storage: Storing DMSO stock solutions at very low temperatures can cause the DMSO to freeze (melting point 18.4°C) which can lead to precipitation of the compound. Consider storing stock solutions at room temperature if the compound is stable.[2]

Q3: How should I store my this compound/DMSO stock solution?

A3: To ensure the stability of your stock solution, it is recommended to:

  • Store in a tightly sealed container to protect from moisture, as DMSO is hygroscopic.[5]

  • Protect from light to prevent photodegradation of the compound.[3]

  • For long-term storage, consider aliquoting the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What is the recommended concentration of DMSO in my final experimental assay?

A4: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[1]

Q5: Are there any safety precautions I should take when working with this compound and DMSO?

A5: Yes, always adhere to safety guidelines when handling these chemicals:

  • Work in a well-ventilated chemical fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2][7]

  • Be aware that DMSO can readily penetrate the skin and may carry other dissolved chemicals into the body.[5]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol outlines a general procedure for preparing a 10 mM stock solution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Appropriate volumetric flask with a stopper

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Safety First: Don appropriate PPE and work in a chemical fume hood.

  • Calculate Required Mass:

    • The molecular weight of this compound is 119.12 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, you will need 1.1912 mg per 1 mL of DMSO.

    • Calculate the total mass needed based on your desired final volume.

  • Weigh the Compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound into the volumetric flask.

    • Add a portion of the total required volume of DMSO (e.g., about 70-80%).

    • Stopper the flask and vortex thoroughly.

    • If the compound does not fully dissolve, you may use brief sonication or gentle warming.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume.

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Store the stock solution as recommended in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_final Finalization weigh Weigh 3-Amino-2- pyridinecarbonitrile add_dmso Add ~75% of final DMSO volume weigh->add_dmso Transfer to volumetric flask dissolve Vortex / Sonicate / Gently Warm add_dmso->dissolve add_final_dmso Add DMSO to final volume dissolve->add_final_dmso Ensure complete dissolution mix Mix Thoroughly add_final_dmso->mix store Store Appropriately mix->store

Caption: Experimental workflow for preparing a this compound stock solution in DMSO.

troubleshooting_guide cluster_actions Troubleshooting Actions cluster_outcomes Outcomes start Issue with DMSO Solution (e.g., precipitation, cloudiness) gentle_warm Gently warm the solution start->gentle_warm sonicate Sonicate the solution start->sonicate check_storage Review storage conditions (temp, light, moisture) start->check_storage resolved Issue Resolved gentle_warm->resolved Precipitate dissolves not_resolved Issue Persists gentle_warm->not_resolved Precipitate remains sonicate->resolved Solution clears sonicate->not_resolved Solution remains cloudy fresh_solution Prepare a fresh solution check_storage->fresh_solution Improper storage identified not_resolved->fresh_solution

Caption: Troubleshooting guide for common issues with this compound/DMSO solutions.

References

Technical Support Center: Synthesis of 3-Amino-2-pyridinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of 3-Amino-2-pyridinecarbonitrile derivatives. Our goal is to help you enhance your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: A prevalent and efficient method is the one-pot, four-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1][2][3] This approach is favored for its operational simplicity, high yields, and the use of readily available starting materials. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields, often without the need for a solvent.

Q2: I'm observing a low yield in my reaction. What are the likely causes?

A2: Low yields in the synthesis of this compound derivatives can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[4]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and reaction temperature can significantly impact the yield. For instance, some reactions proceed more efficiently under solvent-free conditions or with specific catalysts like copper nanoparticles on charcoal.[2]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include dimerization or the formation of regioisomers.

  • Steric or Electronic Effects: The nature of the substituents on your starting aldehyde and ketone can influence the reaction rate and yield. Electron-donating groups on the aldehyde have been observed to improve yields, while electron-withdrawing groups may reduce them.

Q3: What are some common impurities I might encounter, and how can I minimize their formation?

A3: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions such as dimerization. To minimize their formation:

  • Control Reaction Temperature: Higher temperatures can sometimes lead to an increase in impurity formation.

  • Optimize Catalyst Choice and Loading: Using a more selective catalyst can help to reduce the formation of unwanted side products.

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of starting materials and products.

Q4: What are the recommended purification techniques for this compound derivatives?

A4: The most common purification methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for purifying solid products. A common solvent for recrystallization is 95% ethanol.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a valuable technique. The choice of eluent is critical for good separation. A common eluent system is a mixture of n-hexane and ethyl acetate.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low to No Product Formation Inactive catalystEnsure the catalyst is fresh or properly activated.
Incorrect reaction temperatureOptimize the reaction temperature. Some reactions work best at room temperature, while others require heating.
Poor quality of reagentsUse pure, dry starting materials and solvents.
Multiple Spots on TLC (Impurity Formation) Reaction temperature is too highTry running the reaction at a lower temperature.
Incorrect stoichiometry of reactantsEnsure the correct molar ratios of the starting materials are used.
Air or moisture sensitivityConduct the reaction under an inert atmosphere.
Difficulty in Product Isolation Product is soluble in the reaction solventIf the product is a solid, try adding a co-solvent in which it is insoluble to induce precipitation.
Oiling out during recrystallizationThis occurs when the compound melts in the hot solvent instead of dissolving. Try using a larger volume of solvent or a different solvent system.
Inconsistent Yields Variability in reaction setupEnsure consistent stirring speed, heating, and reagent addition rates, especially during scale-up.
Catalyst deactivationIf using a reusable catalyst, ensure it is properly regenerated between runs.

Experimental Protocols & Data

General Experimental Protocol for One-Pot Synthesis

A mixture of an aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol) is combined in a flask.[6] A catalyst, such as nanostructured Na2CaP2O7, is added, and the mixture is heated (e.g., at 80 °C) under solvent-free conditions for a specified time.[6] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the crude product is purified, typically by recrystallization from ethanol.[5]

Impact of Reaction Conditions on Yield

The following table summarizes the effect of different catalysts and solvents on the yield of a model reaction to synthesize a 2-amino-3-cyanopyridine derivative.

Catalyst Solvent Temperature (°C) Time (min) Yield (%) Reference
TBBDASolvent-free1002594[1]
PBBSSolvent-free1003092[1]
Na2CaP2O7Solvent-free801594[6]
Cu/CChloroformReflux6h71[2]
None (Microwave)Solvent-freeMWI7-972-86[5]

Reaction Mechanism & Workflow Diagrams

Experimental Workflow

experimental_workflow General Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aldehyde, Ketone, Malononitrile, Ammonium Acetate catalyst Add Catalyst reagents->catalyst heating Heat Reaction Mixture (e.g., 80-100 °C or Microwave) catalyst->heating monitoring Monitor Progress by TLC heating->monitoring cooling Cool Reaction Mixture monitoring->cooling recrystallization Purify by Recrystallization cooling->recrystallization product product recrystallization->product Isolated Product

Caption: A typical experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism: Thorpe-Ziegler Cyclization

The formation of the pyridine ring is believed to proceed through a series of steps, including a Knoevenagel condensation, a Michael addition, and ultimately an intramolecular cyclization via a Thorpe-Ziegler type reaction, followed by tautomerization and aromatization.

reaction_mechanism Proposed Reaction Mechanism via Thorpe-Ziegler Cyclization cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization (Thorpe-Ziegler) cluster_step4 Step 4: Aromatization A Aldehyde + Malononitrile B Arylidenemalononitrile Intermediate A->B [-H2O] E Michael Adduct C Ketone + NH3 (from NH4OAc) D Enamine Intermediate C->D D->E + Arylidenemalononitrile F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack G Dihydropyridine Intermediate F->G Tautomerization H Final Product: This compound Derivative G->H Oxidation [-H2]

Caption: A simplified representation of the multi-step reaction mechanism.

References

Validation & Comparative

1H NMR Spectrum Analysis: A Comparative Guide to 3-Amino-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-2-pyridinecarbonitrile, a crucial analytical technique for structural elucidation. By comparing its spectral data with related pyridine derivatives, this document aims to facilitate a deeper understanding of substituent effects on the chemical shifts and coupling constants in this class of compounds.

Comparative Analysis of 1H NMR Data

The 1H NMR spectrum of this compound is best understood by comparing it with simpler, related molecules: 3-aminopyridine and 2-cyanopyridine. This comparison highlights the electronic influence of the amino (-NH2) and cyano (-CN) groups on the chemical environment of the pyridine ring protons.

In this compound, the pyridine ring protons are expected to exhibit distinct signals. The proton at position 6 (H-6) is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom of the pyridine ring. The protons at positions 4 (H-4) and 5 (H-5) will appear in the aromatic region, with their precise chemical shifts influenced by both the electron-donating amino group and the electron-withdrawing cyano group. The amino group protons will likely appear as a broad singlet.

The following table summarizes the experimental 1H NMR data for 3-aminopyridine and 2-cyanopyridine, which serve as valuable benchmarks for interpreting the spectrum of this compound.

CompoundSolventH-2 (δ, mult, J Hz)H-4 (δ, mult, J Hz)H-5 (δ, mult, J Hz)H-6 (δ, mult, J Hz)-NH2 (δ, mult)
3-Aminopyridine [1]CDCl38.08 (d, 2.8)7.03 (dd, 8.2, 4.4)6.97 (ddd, 8.2, 2.8, 1.4)7.99 (d, 4.4)3.89 (br s)
2-Cyanopyridine --7.94 (ddd, 7.8, 7.6, 1.8)7.54 (ddd, 7.6, 4.8, 1.1)8.73 (ddd, 4.8, 1.8, 1.1)-
This compound Predicted-~7.3-7.5~6.7-6.9~8.1-8.3~5.0-6.0 (br s)

Note: The data for 2-Cyanopyridine is sourced from publicly available spectral databases. The values for this compound are predicted based on established substituent effects in substituted pyridines.[2][3]

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality and reproducible 1H NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The 1H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard pulse sequence is used to acquire the free induction decay (FID).

  • Key acquisition parameters include:

    • Pulse Width: Calibrated to a 90° pulse.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

4. Data Processing:

  • The FID is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is carried out to determine the relative number of protons.

  • Peak picking identifies the chemical shifts of the signals.

Structural Representation and Proton Assignment

The following diagram illustrates the chemical structure of this compound with the aromatic protons labeled for clear correlation with the NMR spectrum.

References

Comparative Biological Activity of 3-Amino-2-pyridinecarbonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 3-Amino-2-pyridinecarbonitrile derivatives, supported by experimental data from recent studies. The 3-aminopyridine-2-carbonitrile scaffold is a key pharmacophore in the design of novel therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects. [1]

Anticancer Activity

Derivatives of the this compound scaffold have been extensively investigated as potential anti-cancer agents.[2] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell survival and proliferation.[1][2]

Cytotoxicity Data

The cytotoxic effects of these derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.[1]

Derivative ClassCompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrido[2,3-d]pyrimidineCompound 1HeLa, HepG-2, MCF-73.98–17.52--
Pyrido[2,3-d]pyrimidineCompound 2HeLa, HepG-2, MCF-73.98–17.52--
Pyrido[2,3-d]pyrimidineCompound 7HeLa, HepG-2, MCF-73.98–17.52--
Pyrano[3,2-c]quinoline-3-carbonitrileCompound 5e(Not Specified)0.026Erlotinib0.033
Pyrano[3,2-c]quinoline-3-carbonitrileCompound 5h(Not Specified)0.028Erlotinib0.033
3-Cyano-2(1H)-pyridoneCompound 7bA549 (Lung)PotentDoxorubicin-
3-Cyano-2(1H)-pyridoneCompound 8aA549 (Lung)PotentDoxorubicin-
CyanopyridoneCompound 5aMCF-71.77Taxol-
CyanopyridoneCompound 5eMCF-71.39Taxol-
CyanopyridoneCompound 6bHepG22.68Taxol-
CyanopyridoneCompound 5aHepG22.71Taxol-
Kinase Inhibitory Potential

Many pyrazine-based compounds, structurally related to pyridinecarbonitriles, function as ATP-competitive kinase inhibitors.[2] This suggests that this compound derivatives may exert their anticancer effects by targeting the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways essential for cancer progression.[2] For instance, certain derivatives have shown potent inhibitory activity against EGFR, HER-2, and BRAFV600E.[3]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase Domain Receptor->Kinase Activation Derivative This compound Derivative Derivative->Kinase Inhibition ATP ATP ATP->Kinase Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Antimicrobial Activity

Certain derivatives of this compound have also demonstrated promising antimicrobial properties. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference Compound
N-amino-5-cyano-6-pyridoneCompound 3dE. coli3.91Ciprofloxacin
N-amino-5-cyano-6-pyridoneCompound 3eE. coli3.91Ciprofloxacin
Pyrido[2,3-d]pyrimidineCompound 12E. coli, P. aeruginosa50-
Pyrido[2,3-d]pyrimidineCompound 13E. coli50-
Pyrido[2,3-d]pyrimidineCompound 16E. coli, P. aeruginosa50-

Some of these compounds are believed to exert their antimicrobial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

DNA_Gyrase_Inhibition Derivative This compound Derivative DNAGyrase DNA Gyrase Derivative->DNAGyrase Inhibition RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Relaxation SupercoiledDNA Supercoiled DNA SupercoiledDNA->DNAGyrase Replication DNA Replication RelaxedDNA->Replication

Experimental Protocols

MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of this compound derivatives using the MTT assay.[1][5]

MTT_Assay_Workflow Start Start Seed 1. Seed cancer cells in a 96-well plate and incubate for 24h. Start->Seed Treat 2. Treat cells with various concentrations of the test compounds and incubate for 48-72h. Seed->Treat AddMTT 3. Add MTT solution to each well and incubate for 4h. Treat->AddMTT Dissolve 4. Remove the medium and add DMSO to dissolve the formazan crystals. AddMTT->Dissolve Measure 5. Measure the absorbance at a specific wavelength (e.g., 570 nm). Dissolve->Measure Analyze 6. Calculate cell viability and determine the IC50 value. Measure->Analyze End End Analyze->End

  • Cell Seeding: Cancer cells are seeded in a 96-well plate (e.g., at a density of 5x10³ cells/well) and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48-72 hours.[1]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][5]

  • Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength corresponding to the formazan dye.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

The antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

References

Illuminating the Scaffold: A Comparative Guide to the Structural Elucidation of Novel 2-Amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 2-amino-3-cyanopyridine scaffold represents a privileged structure with diverse biological activities. This guide provides a comparative analysis of novel derivatives, focusing on their structural elucidation through comprehensive experimental data and detailed methodologies.

The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through efficient one-pot multicomponent reactions.[1][2][3] These methods offer advantages such as high yields, operational simplicity, and the use of environmentally friendly conditions.[1][2] The structural confirmation of these newly synthesized compounds relies on a combination of powerful spectroscopic techniques, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS).[1][4][5]

Comparative Performance of Novel 2-Amino-3-cyanopyridines

The versatility of the 2-amino-3-cyanopyridine core allows for the introduction of various substituents, leading to a wide range of biological activities. The following tables summarize the synthetic yields and biological performance of selected novel derivatives, offering a clear comparison.

Table 1: Comparative Synthesis Yields of 2-Amino-3-cyanopyridine Derivatives

Compound IDSynthetic MethodCatalystReaction ConditionsYield (%)Reference
5a-m One-pot multicomponent reactionNanostructured Na₂CaP₂O₇80°C, solvent-free84-94[1]
4a One-pot condensationMicrowave irradiationSolvent-free, 7-9 min72-86[2]
Various Four-component coupling reactionCopper nanoparticles on charcoal (Cu/C)Not specifiedGood to excellent[3]
Various One-pot reactionYtterbium perfluorooctanoate [Yb(PFO)₃]Not specifiedHigh[6]

Table 2: Comparative Biological Activity of 2-Amino-3-cyanopyridine Derivatives

Compound IDTargetAssayActivity Metric (IC₅₀/Kᵢ)Reference
7b Human Carbonic Anhydrase II (hCA II)Enzyme InhibitionKᵢ: 2.56 µM[4]
7d Human Carbonic Anhydrase I (hCA I)Enzyme InhibitionKᵢ: 2.84 µM[4]
4b A-549 (Lung Cancer Cell Line)Anticancer ActivityIC₅₀: 0.00803 µM[5]
4e A-549 (Lung Cancer Cell Line)Anticancer ActivityIC₅₀: 0.0095 µM[5]
5a MCF-7 (Breast Cancer Cell Line)Cytotoxic ActivityIC₅₀: 1.77 ± 0.1 µM[7]
5e MCF-7 (Breast Cancer Cell Line)Cytotoxic ActivityIC₅₀: 1.39 ± 0.08 µM[7]
Various Staphylococcus aureus, Escherichia coli, Candida albicansAntimicrobial ActivityPromising activity at 1 mg/ml[8]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 2-amino-3-cyanopyridine derivatives, compiled from various studies.

General Procedure for One-Pot Synthesis

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a ketone (e.g., acetophenone) (1 mmol), and ammonium acetate (1.5 mmol) is prepared.[1] A catalyst, such as nanostructured Na₂CaP₂O₇, is added, and the reaction mixture is heated under solvent-free conditions at 80°C.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated, washed, and purified, typically by recrystallization.[2][8]

Spectroscopic Characterization
  • FT-IR Spectroscopy: Spectra are recorded to identify characteristic functional groups, such as N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=C stretching of the pyridine ring.[1][8]

  • ¹H NMR Spectroscopy: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to determine the chemical shifts and coupling constants of the protons, confirming the aromatic and substituent protons of the pyridine core.[1][8]

  • ¹³C NMR Spectroscopy: Spectra provide information on the carbon framework of the molecule, with characteristic signals for the pyridine ring carbons, the nitrile carbon, and the carbons of the various substituents.[1][8]

  • Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, further confirming their structure.[1][5]

Visualizing the Synthesis

The following diagrams illustrate the general synthetic workflow for the preparation of 2-amino-3-cyanopyridine derivatives.

Synthesis_Workflow Reactants Aromatic Aldehyde Malononitrile Ketone Ammonium Acetate Mixing Mixing of Reactants + Catalyst Reactants->Mixing Reaction Heating (e.g., 80°C or Microwave) Mixing->Reaction Isolation Isolation & Washing Reaction->Isolation Purification Recrystallization Isolation->Purification Product 2-Amino-3-cyanopyridine Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.

Proposed_Mechanism cluster_A Knoevenagel Condensation cluster_B Enamine Formation cluster_C Michael Addition & Cyclization cluster_D Aromatization Aldehyde Ar-CHO Arylidenemalononitrile Ar-CH=C(CN)₂ Aldehyde->Arylidenemalononitrile + Malononitrile Malononitrile CH₂(CN)₂ Michael_Adduct Michael Adduct Arylidenemalononitrile->Michael_Adduct + Enamine Ketone R-CO-CH₃ Enamine R-C(NH₂)=CH₂ Ketone->Enamine + NH₄OAc AmmoniumAcetate NH₄OAc Cyclized_Intermediate Dihydropyridine Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Amino-3-cyanopyridine Cyclized_Intermediate->Final_Product Oxidation/ Tautomerization

References

Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Amino-2-pyridinecarbonitrile, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents detailed experimental protocols and supporting data to aid researchers in choosing the most suitable method for their specific needs.

Introduction

This compound is a polar aromatic compound containing both an amino and a nitrile functional group. Its polarity presents a challenge for traditional reversed-phase HPLC methods, often resulting in poor retention and peak shape. To address this, this guide explores two alternative approaches: a Reversed-Phase HPLC (RP-HPLC) method utilizing a polar-embedded column and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. Both methods are designed to be stability-indicating, capable of separating the main analyte from potential impurities and degradation products.

Experimental Protocols

Method 1: Reversed-Phase HPLC with a Polar-Embedded Column

This method is designed to enhance the retention of the polar analyte, this compound, on a C18 column with a polar-embedded stationary phase. This approach provides a balance between hydrophobic and polar interactions, leading to improved peak shape and resolution.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Polar-embedded C18 (e.g., Agilent Polaris C18-A, Waters SunFire C18), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B

    • 15-20 min: 50% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

The HILIC method is particularly well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the partitioning of the analyte into a water-enriched layer on the stationary phase surface.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, Phenomenex Luna HILIC), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-8 min: 100% to 50% A

    • 8-10 min: 50% A

    • 10.1-15 min: 100% A (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in 95:5 (v/v) acetonitrile:water to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Purity Analysis Workflow

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparative Data

The following table summarizes the hypothetical chromatographic data obtained for a sample of this compound containing two known impurities using the two proposed HPLC methods.

ParameterMethod 1: RP-HPLC (Polar-Embedded)Method 2: HILIC
Analyte Retention Time (min) Retention Time (min)
Impurity 14.22.5
This compound8.56.8
Impurity 212.19.3
Peak Area (%)
Impurity 10.450.48
This compound99.5099.45
Impurity 20.050.07
Calculated Purity (%) 99.50 99.45
Resolution (Main Peak/Impurity 1) 5.87.2
Resolution (Main Peak/Impurity 2) 4.53.9
Tailing Factor (Main Peak) 1.11.2

Discussion

Both the Reversed-Phase HPLC method with a polar-embedded column and the HILIC method demonstrate the capability to effectively determine the purity of this compound.

  • Method 1 (RP-HPLC) offers a more conventional approach that can be readily implemented in many laboratories. The use of a polar-embedded column successfully addresses the challenge of retaining the polar analyte, providing good resolution and peak shape.

  • Method 2 (HILIC) provides an alternative selectivity, which can be advantageous for separating impurities that may co-elute with the main peak in a reversed-phase system. The HILIC method shows excellent resolution for the earlier eluting impurity.

The choice between the two methods will depend on the specific impurity profile of the sample and the available instrumentation. It is recommended to perform a validation study for the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.

A Comparative Study of 3-Amino-2-pyridinecarbonitrile and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activities, and synthesis of aminopyridinecarbonitrile isomers, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of 3-Amino-2-pyridinecarbonitrile and its structural isomers, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The positional isomerism of the amino and cyano groups on the pyridine ring profoundly influences the electronic properties, reactivity, and biological activity of these molecules. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to effectively select and utilize these compounds in their research endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its isomers are crucial for predicting their behavior in various chemical and biological systems. The following table summarizes key data points for several commercially available isomers.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-3-pyridinecarbonitrile24517-64-4C₆H₅N₃119.12132-136[1]
This compound 42242-11-5 C₆H₅N₃ 119.12 151 [2]
3-Amino-4-pyridinecarbonitrile78790-79-1C₆H₅N₃119.12Not readily available
4-Amino-3-pyridinecarbonitrile15827-84-6C₆H₅N₃119.12Not readily available
5-Amino-2-pyridinecarbonitrile55338-73-3C₆H₅N₃119.12148-152[3][4][5]
5-Amino-3-pyridinecarbonitrile13600-47-0C₆H₅N₃119.12118-123[6]
6-Amino-3-pyridinecarbonitrile4214-73-7C₆H₅N₃119.12159-163[7]

Biological Activities

Aminopyridinecarbonitrile derivatives have garnered significant interest due to their diverse biological activities, including antiproliferative and antimicrobial effects. The specific orientation of the functional groups dictates the interaction of these molecules with biological targets.

Antiproliferative Activity

Several studies have highlighted the potential of aminopyridinecarbonitrile isomers as anticancer agents. The data, however, is often generated using different cell lines and assay conditions, making direct comparisons challenging. The following table presents a summary of available IC₅₀ values.

Isomer/DerivativeCell LineIC₅₀ (µM)Reference
2-Amino-4,6-diphenylpyridine-3-carbonitrileNot SpecifiedNot SpecifiedPubChem CID 668105[8]
6-Amino-2-pyridone-3,5-dicarbonitrile derivative (5o)Glioblastoma cellsNot specified[7]
Antimicrobial Activity

The antimicrobial properties of this class of compounds are also of significant interest. The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial efficacy.

Isomer/DerivativeMicroorganismMIC (µg/mL)Reference
2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile derivativeEscherichia coli62.5[9]
2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile derivativeBacillus subtilis200[9]
2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile derivativeSalmonella typhi100[9]

Note: As with antiproliferative data, direct comparative antimicrobial studies across all isomers are limited. The presented data illustrates the potential of specific derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. This section provides methodologies for the synthesis of aminopyridinecarbonitriles and the evaluation of their biological activities.

Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines

This protocol describes a one-pot, three-component reaction for the synthesis of substituted 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.[10]

Materials:

  • Appropriate aromatic aldehyde

  • Malononitrile

  • Thiophenol

  • Diethylamine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and thiophenol (1 mmol) in ethanol.

  • Add a catalytic amount of diethylamine to the mixture.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be purified by recrystallization from a suitable solvent if necessary.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microplate

  • Aminopyridinecarbonitrile isomer stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plate

  • Aminopyridinecarbonitrile isomer stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

To further aid in the understanding of the structure-activity relationships and experimental workflows, the following diagrams are provided.

isomer_structures cluster_3_amino_2_pyridinecarbonitrile This compound cluster_2_amino_3_pyridinecarbonitrile 2-Amino-3-pyridinecarbonitrile cluster_6_amino_3_pyridinecarbonitrile 6-Amino-3-pyridinecarbonitrile cluster_5_amino_2_pyridinecarbonitrile 5-Amino-2-pyridinecarbonitrile node_3_2 node_3_2 node_2_3 node_2_3 node_6_3 node_6_3 node_5_2 node_5_2

Figure 1: Chemical structures of this compound and key isomers.

synthetic_workflow General Synthetic Workflow for Aminopyridinecarbonitriles start Starting Materials (e.g., Aldehyde, Malononitrile, Thiol) reaction One-Pot Multicomponent Reaction (Catalyst, Solvent, Ambient Temp.) start->reaction workup Reaction Work-up (Precipitation/Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Pure Aminopyridinecarbonitrile Derivative characterization->product

Figure 2: A generalized workflow for the synthesis of aminopyridinecarbonitrile derivatives.

biological_activity_workflow Workflow for Biological Activity Screening compound Aminopyridinecarbonitrile Isomer antiproliferative Antiproliferative Assay (MTT) compound->antiproliferative antimicrobial Antimicrobial Assay (Broth Microdilution) compound->antimicrobial ic50 Determine IC50 antiproliferative->ic50 mic Determine MIC antimicrobial->mic data_analysis Data Analysis & SAR ic50->data_analysis mic->data_analysis

Figure 3: A typical workflow for screening the biological activity of aminopyridinecarbonitrile isomers.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 3-Amino-2-pyridinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—notably Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural elucidation of 3-Amino-2-pyridinecarbonitrile derivatives. These compounds are significant building blocks in medicinal chemistry, and a thorough understanding of their stereochemistry is crucial for rational drug design.

This publication presents a detailed analysis of the experimental data obtained from these techniques, offering a clear comparison of their strengths and limitations in the context of characterizing this compound derivatives.

At a Glance: Performance Comparison

The following tables summarize the quantitative data and key characteristics of X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy for the analysis of this compound derivatives.

Table 1: Comparison of Structural and Spectroscopic Data

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyFTIR Spectroscopy
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingProton environment, chemical shifts (δ), coupling constants (J), relative proton countCarbon skeleton, chemical shifts (δ) of unique carbon atomsPresence of functional groups
Typical Data Range Ångstroms (Å) for bond lengths, degrees (°) for angles0-12 ppm0-200 ppm4000-400 cm⁻¹
Sample State Single CrystalSolutionSolutionSolid or Liquid
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state.Provides detailed information about the electronic environment of protons and their connectivity.Reveals the carbon framework of the molecule.Rapid and non-destructive method for identifying key functional groups.
Limitations Requires a high-quality single crystal, which can be challenging to grow. The determined structure is static and in the solid state.Provides an average structure in solution; does not directly yield bond lengths or angles.Lower sensitivity than ¹H NMR; longer acquisition times may be required.Provides limited information on the overall 3D structure and connectivity.

Table 2: Crystallographic Data for Selected 2-Amino-3-cyanopyridine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrileC₁₈H₁₁Cl₂N₃MonoclinicP2₁/c9.421(3)27.617(6)12.501(4)90.00
6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrileC₂₁H₁₉N₃O₂MonoclinicP2₁/c5.3924(2)16.5111(5)20.1415(6)91.315(2)

Table 3: Representative Spectroscopic Data for this compound Derivatives

TechniqueFunctional Group/ProtonTypical Chemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR -NH₂ (Amino)5.0 - 7.0 ppm (broad singlet)
Aromatic-H7.0 - 8.5 ppm (multiplets)
Substituent ProtonsVaries depending on the substituent
¹³C NMR C≡N (Nitrile)115 - 125 ppm
Aromatic-C110 - 160 ppm
C-NH₂150 - 160 ppm
FTIR N-H stretch (Amino)3300 - 3500 cm⁻¹ (two bands)
C≡N stretch (Nitrile)2210 - 2240 cm⁻¹ (sharp, medium intensity)
C=C, C=N stretch (Aromatic)1400 - 1650 cm⁻¹

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the key experimental protocols for each analytical technique.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a set of unique reflections with their corresponding intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the this compound derivative is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Workflow

To better illustrate the logical flow of determining a crystal structure, the following diagram outlines the major steps involved in an X-ray crystallography experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_reduction Data Reduction xray_diffraction->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for X-ray Crystallography.

Conclusion

X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. It provides unparalleled detail on bond lengths, bond angles, and stereochemistry. However, the requirement for high-quality single crystals can be a significant bottleneck.

NMR and FTIR spectroscopy serve as powerful complementary techniques. NMR provides invaluable information about the molecule's structure and connectivity in solution, which is often more biologically relevant. FTIR offers a rapid and straightforward method for confirming the presence of key functional groups and for monitoring reactions.

For a comprehensive structural characterization of novel this compound derivatives, an integrated approach utilizing all three techniques is highly recommended. This allows for a complete picture of the molecule's properties in both the solid and solution states, providing a robust foundation for further drug development and scientific investigation.

The Efficacy of 3-Amino-2-pyridinecarbonitrile Derivatives: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-Amino-2-pyridinecarbonitrile based compounds as potential anticancer agents. While a wealth of in vitro data highlights the promise of this chemical scaffold, a notable gap exists in publicly available in vivo studies, necessitating a comparative approach that includes data from structurally related compounds to project potential efficacy in living organisms.

The this compound core is a key pharmacophore in the development of targeted cancer therapies. Its derivatives have demonstrated significant inhibitory activity against various cancer cell lines and key kinases involved in tumor progression. This guide synthesizes the available preclinical data to offer a clear perspective on the therapeutic potential of this compound class.

Comparative Performance Analysis: In Vitro Efficacy

Numerous studies have demonstrated the cytotoxic effects of this compound and related 3-cyanopyridine derivatives against a panel of human cancer cell lines. The in vitro efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

The data presented below summarizes the in vitro activity of representative compounds from this class against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Compound ClassDerivative/CompoundTarget Cell LineIC50 (µM)Reference
3-Cyanopyridine Benzohydrazide derivative 9aMCF-7 (Breast)2[1]
2-Amino-3-cyanopyridine Compound 4aHT29 (Colorectal)2.243[2]
2-Oxo-3-cyanopyridine Compound 5e (4-methoxy substitution)MDA-MB-231 (Breast)3.59[3]
2-Oxo-3-cyanopyridine Compound 5e (4-methoxy substitution)PC-3 (Prostate)4.46[3]
2-Amino-3-cyanopyridine Compound 10nHuh7 (Liver)5.9[4]
2-Oxo-3-cyanopyridine Compound 8aA549 (Lung)0.83 (µg/mL)[5]
2-Thioxo-3-cyanopyridine Compound 7bA549 (Lung)0.87 (µg/mL)[5]
Pyrano[3,2-c]quinoline-3-carbonitrile Compound 5eMCF-7 (Breast)0.026[6]
Pyrano[3,2-c]quinoline-3-carbonitrile Compound 5hMCF-7 (Breast)0.028[6]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

Compound ClassDerivative/CompoundTarget KinaseIC50 (nM)Reference
Pyrano[3,2-c]quinoline-3-carbonitrile Compound 5eEGFR71[6]
Pyrano[3,2-c]quinoline-3-carbonitrile Compound 5eHER-221[6]
Pyrano[3,2-c]quinoline-3-carbonitrile Compound 5eBRAFV600E62[6]
Pyrano[3,2-c]quinoline-3-carbonitrile Compound 5hEGFR75[6]
Pyrano[3,2-c]quinoline-3-carbonitrile Compound 5hHER-223[6]
Pyrano[3,2-c]quinoline-3-carbonitrile Compound 5hBRAFV600E67[6]
Cyanopyridone Compound 5aVEGFR-2217[1]
Cyanopyridone Compound 5eVEGFR-2124[1]
Cyanopyridone Compound 5aHER-2168[1]
Cyanopyridone Compound 5eHER-277[1]

Projected In Vivo Efficacy: A Comparative Outlook

Direct in vivo efficacy data for this compound-based compounds in animal models is limited in the reviewed literature. To provide a prospective analysis, this guide includes in vivo data from structurally related heterocyclic compounds that have been evaluated in preclinical cancer models. This information can help guide the design of future in vivo studies for the this compound scaffold.

Compound ClassDerivative/CompoundAnimal ModelDosingAntitumor ActivityReference
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone Not SpecifiedL1210 Leukemia in mice40 mg/kg (daily for 6 days)%T/C = 246, 40% 60-day survivors[7]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone Not SpecifiedL1210 Leukemia in mice10 mg/kg (daily for 6 days)%T/C = 255, 40% 60-day survivors[7]
3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CCT244747Human tumor xenograftsNot SpecifiedShowed antitumor activity in combination with chemotherapy and as a single agent.[8]
Fluorine-substituted 4-amino-2(1H)-pyridinone nucleoside Compound 17 (NSC-378066)P388 and L1210 lymphocytic leukemia in mice25-300 mg/kgConfirmed DN2 activity (% T/C 169-230)[5]

Note: %T/C (Treated/Control) is a common metric in preclinical cancer studies, where a lower value indicates greater antitumor activity.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved in the evaluation of these compounds, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK HER2 HER2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway HER2->PI3K_AKT_mTOR Inhibitor 3-Amino-2- pyridinecarbonitrile Derivative Inhibitor->EGFR Inhibitor->HER2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay data_analysis IC50/GI50 Determination cytotoxicity->data_analysis kinase_assay->data_analysis animal_model Xenograft/Orthotopic Animal Model efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study in_vivo_analysis Tumor Volume Analysis Survival Analysis efficacy_study->in_vivo_analysis toxicity_study->in_vivo_analysis data_analysis->animal_model Lead Compound Selection

References

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2-pyridinecarbonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 3-amino-2-pyridinecarbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, with a significant focus on oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Presentation: Biological Activity of this compound Analogs

The biological activity of various analogs is summarized below, highlighting their potency against different molecular targets, primarily protein kinases implicated in cancer.

Compound IDTargetIC50/Ki (nM)Cell LineAntiproliferative Activity (GI50/IC50)Citation
FGFR Inhibitors
3-amino-pyrazine-2-carboxamide derivativePan-FGFR (FGFR1-4)Potent InhibitionMultiple cancer cell lines with FGFR abnormalitiesPotent antitumor activity[1][2][3]
Compound 18iFGFR1-4Potent pan-FGFR inhibitorMultiple cancer cell linesPotent antitumor activity[3]
CHK1 Inhibitors
3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesCHK1Selective and orally bioavailable--[1]
Adenosine A1 Receptor Agonists
Compound 6crA1 AR0.076--[4]
Novel compounds (6d, 6k, 6l, 6m, 6n, 6o, 6p)rA1 AR0.179 - 21.0--[4]
Compound 7c (thieno[2,3-b]pyridine derivative)rA1 AR61.9--[4]
Antimalarial Agents
3,5-diaryl-2-aminopyrazine analog 4P. falciparum (K1, multidrug resistant)8.4--[5]
3,5-diaryl-2-aminopyrazine analog 4P. falciparum (NF54, sensitive)10--[5]
Anticancer Agents
Compound 7bPIM-1 Kinase18.9MCF-73.58 µM[6]
Compound 7bPIM-1 Kinase18.9PC-33.60 µM[6]
Compound 5eEGFR71-26 nM[7]
Compound 5eHER-221-26 nM[7]
Compound 5eBRAFV600E62-26 nM[7]
Compound 5hEGFR75-28 nM[7]
Compound 5hHER-223-28 nM[7]
Compound 5hBRAFV600E67-28 nM[7]
4-anilino-7-pyridyl-3-quinolinecarbonitrile (Compound 17)Src kinasePotent enzymatic and cellular activity-In vivo anti-tumor activity[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of SAR studies.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of compounds against a specific kinase (e.g., FGFR, Src).

Methodology:

  • Reagents: Recombinant human kinase, ATP, substrate peptide, test compounds, and a suitable kinase buffer.

  • Procedure: The assay is typically performed in a 96- or 384-well plate format.

  • The kinase, substrate, and test compound are incubated together in the reaction buffer.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period at a specific temperature, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis (programmed cell death) by the test compounds.[1]

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 24-72 hours.[1]

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.[1]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations: Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[2] Aberrant activation of this pathway is a known driver in various cancers, making it a key target for this compound analogs.[1][2]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg AKT AKT FGFR->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell PLCg->Cell AKT->Cell Inhibitor This compound Analog Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound analogs.

General Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates a typical workflow for conducting SAR studies to optimize a lead compound.

SAR_Workflow Start Identify Hit Compound (e.g., this compound core) Design Design Analogs with Systematic Structural Modifications Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) Synthesis->Screening SAR Analyze Structure-Activity Relationship (SAR) Screening->SAR Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization Optimization->Design Iterative Cycle Preclinical Preclinical Development Optimization->Preclinical Candidate Selection

Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.

Summary of Structure-Activity Relationships

The data presented in the table and gleaned from the literature highlight several key SAR trends for this compound analogs:

  • Substitutions on the Pyridine/Pyrazine Ring: Modifications to the core heterocyclic ring system significantly impact target selectivity and potency. For instance, the replacement of the pyridine core with a pyrazine led to potent antimalarial agents.[5]

  • The 2-Amino Group: The primary 2-amino group is often crucial for activity. Its replacement or substitution can lead to a significant loss of potency, as observed in antimalarial analogs.[5]

  • Substituents at the 3- and 5-positions: The nature of the substituents at these positions plays a critical role in defining the pharmacological profile. In the case of adenosine receptor agonists, specific substitutions on the phenyl ring attached to the pyridine core dramatically influenced binding affinity.[4] Similarly, for anticancer agents, different aryl groups at these positions can modulate activity against various kinases like EGFR, HER-2, and BRAFV600E.[7]

  • Intramolecular Cyclization: Ring closure of the parent amino-3,5-dicyanopyridine derivatives to form fused ring systems like thieno[2,3-b]pyridines resulted in a significant decrease in activity against adenosine receptors.[4]

Conclusion

This compound and its analogs represent a highly valuable scaffold in modern drug discovery. The extensive SAR studies have led to the identification of potent inhibitors of various kinases and other biologically relevant targets. The versatility of this core structure allows for fine-tuning of its pharmacological properties through systematic chemical modifications. The data and protocols presented in this guide underscore the potential of these compounds for the development of novel therapeutics, particularly in the field of oncology. Further exploration of the chemical space around this scaffold is likely to yield even more potent and selective drug candidates.

References

A Comparative Guide to the Synthetic Routes of 3-Amino-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic routes for 3-Amino-2-pyridinecarbonitrile, a valuable building block in pharmaceutical and materials science. The following sections present a quantitative comparison of key reaction parameters, detailed experimental protocols for major synthetic strategies, and a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on factors such as desired scale, availability of starting materials, and required purity. Below is a summary of two prominent methods: a one-pot, four-component reaction and a nucleophilic aromatic substitution approach.

ParameterRoute 1: One-Pot Four-Component ReactionRoute 2: Nucleophilic Aromatic Substitution
Starting Materials Formaldehyde, Acetone, Malononitrile, Ammonium Acetate2-Chloronicotinonitrile, Ammonia
Key Reagents Catalyst (e.g., piperidine, L-proline), Solvent (e.g., Ethanol)Solvent (e.g., Methanol, DMF), optional catalyst (e.g., CuI)
Reaction Time 2 - 8 hours12 - 24 hours
Temperature 80 - 120 °C (often under microwave irradiation)100 - 150 °C (in a sealed vessel)
Reported Yield (%) 70 - 90% (for derivatives)70 - 85%
Purity (%) >95% (after recrystallization)>98% (after purification)
Advantages High atom economy, convergent synthesis, readily available and inexpensive starting materials.Direct formation of the target molecule, high purity achievable.
Disadvantages May require optimization for the unsubstituted product, potential for side reactions.Use of a sealed reactor for gaseous ammonia, potentially harsh reaction conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

G cluster_0 Route 1: One-Pot Four-Component Reaction cluster_1 Route 2: Nucleophilic Aromatic Substitution A1 Formaldehyde B1 In-situ formation of α,β-unsaturated dinitrile A1->B1 Catalyst, Heat/Microwave A2 Acetone A2->B1 Catalyst, Heat/Microwave A3 Malononitrile A3->B1 Catalyst, Heat/Microwave A4 Ammonium Acetate A4->B1 Catalyst, Heat/Microwave C1 Cyclization and Aromatization B1->C1 D1 This compound C1->D1 A2_1 2-Chloronicotinonitrile B2_1 Nucleophilic Substitution A2_1->B2_1 Heat, Pressure A2_2 Ammonia (aq. or gas) A2_2->B2_1 Heat, Pressure C2_1 This compound B2_1->C2_1

Caption: Comparative workflow of the one-pot and nucleophilic substitution routes.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its derivatives. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.

Route 1: One-Pot Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is adapted from a general method for the synthesis of substituted 2-amino-3-cyanopyridines and would require optimization for the unsubstituted target molecule.[1]

Materials:

  • Aromatic Aldehyde (e.g., benzaldehyde for a 4-phenyl derivative) (2 mmol)

  • Methyl Ketone (e.g., acetophenone for a 6-phenyl derivative) (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium Acetate (3 mmol)

  • Ethanol (for purification)

Procedure:

  • A dry 25 mL flask is charged with the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • The flask is placed in a microwave oven and connected to a reflux condenser.

  • The mixture is irradiated for 7-9 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled and washed with a small amount of ethanol (2 mL).

  • The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Route 2: Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile via Nucleophilic Aromatic Substitution

This protocol demonstrates the principle of amination of a chlorinated pyridinecarbonitrile and can be adapted for the synthesis of this compound from 2-chloronicotinonitrile.[2]

Materials:

  • 3,4,5,6-Tetrachloropyridine-2-carbonitrile (0.1 mol)

  • Liquefied Ammonia (1.5 mol)

  • Isopropanol (250 mL)

  • Cupric Chloride (catalyst) (0.05 g)

Procedure:

  • In a 500 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 250 mL of isopropanol.

  • Under cooling, slowly introduce 26 g (1.5 mol) of liquefied ammonia.

  • After the addition of ammonia is complete, add 25.47 g (0.1 mol) of 3,4,5,6-tetrachloropyridine-2-carbonitrile and 0.05 g of cupric chloride.

  • The reaction is stirred at room temperature for 30 hours. The reaction progress is monitored by checking for the consumption of the starting material.

  • Once the reaction is complete, the product is filtered off.

  • The solid is washed and dried to yield the 4-amino-3,5,6-trichloropyridine-2-carbonitrile. A similar approach would be used for 2-chloronicotinonitrile, likely requiring a sealed pressure vessel and elevated temperature.

References

Unveiling the Action of 3-Amino-2-pyridinecarbonitrile Derivatives: A Comparative Guide to Their Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of 3-Amino-2-pyridinecarbonitrile derivatives. By examining their mechanism of action against key cellular targets and benchmarking their performance against established alternatives, this document serves as a resource for advancing the development of this promising class of compounds.

Derivatives of this compound and structurally related compounds, such as 3-aminopyrazine-2-carboxamides and 2-amino-3-cyanopyridines, have emerged as a versatile scaffold in medicinal chemistry with demonstrated preclinical activity across several therapeutic areas, notably in oncology and infectious diseases. This guide synthesizes available experimental data to elucidate their primary mechanisms of action, focusing on their roles as inhibitors of key signaling pathways implicated in cancer progression.

Multi-Targeting Potential: A Comparative Overview

Experimental evidence suggests that derivatives of this scaffold can engage multiple therapeutic targets. Below is a comparative summary of their inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Carbonic Anhydrases (CAs), benchmarked against established FDA-approved inhibitors.

Table 1: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a known driver of cell proliferation, survival, and migration in various cancers. Structurally similar 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors.

Compound/DrugFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 18i (3-amino-pyrazine-2-carboxamide derivative) Favorable380FavorableFavorable
Pemigatinib0.4[1]0.5[1]1.2[1]30[1]
Erdafitinib1.2[2][3][4]2.5[2][3][4]3.0[2][3][4]5.7[2][3][4]
Infigratinib1.1[5][6]1[5][6]2[5][6]61[5][6]
Futibatinib1.8[7][8]1.4[7]1.6[7][8]3.7[7][8]
Table 2: Inhibition of VEGFR-2 and HER-2

Certain 2-amino-3-cyanopyridine derivatives have demonstrated dual inhibitory activity against VEGFR-2 and HER-2, two critical receptor tyrosine kinases involved in tumor angiogenesis and proliferation.

Compound/DrugVEGFR-2 IC50 (nM)HER-2 IC50 (nM)
Compound 5e (2-amino-3-cyanopyridine derivative) 12477
Sorafenib90[9][10][11][12]-
Regorafenib4.2[13][14][15]-
Lapatinib-10.2-59
Neratinib-59[16][17]
Table 3: Inhibition of Carbonic Anhydrases (CAs)

Novel 2-amino-3-cyanopyridine derivatives have also been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are involved in pH regulation and are considered targets in certain cancers and other diseases.

Compound/DrughCA I Ki (µM)hCA II Ki (µM)
Compound 7d (2-amino-3-cyanopyridine derivative) 2.84-
Compound 7b (2-amino-3-cyanopyridine derivative) -2.56
Acetazolamide-Potent inhibitor
DorzolamideModest binding0.008

Elucidating the Signaling Pathways

The anti-tumor activity of these derivatives stems from their ability to block key downstream signaling cascades. The following diagrams illustrate the points of inhibition within the FGFR, VEGFR-2, and HER-2 pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K Ras Ras Grb2_SOS->Ras DAG_IP3 DAG/IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAF_MEK_ERK RAF/MEK/ERK Ras->RAF_MEK_ERK Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF_MEK_ERK->Cell_Response DAG_IP3->Cell_Response Inhibitor 3-Amino-2- pyridinecarbonitrile Derivative Inhibitor->FGFR

FGFR Signaling Pathway Inhibition.

VEGFR2_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK HER2 HER-2 HER2->PI3K_AKT HER2->RAS_RAF_MEK_ERK Cell_Response Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Cell_Response RAS_RAF_MEK_ERK->Cell_Response Inhibitor 3-Amino-2- pyridinecarbonitrile Derivative Inhibitor->VEGFR2 Inhibitor->HER2

VEGFR-2 and HER-2 Signaling Pathway Inhibition.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key in vitro assays used to characterize the mechanism of action of these compounds.

Kinase Inhibition Assay (e.g., for FGFR, VEGFR-2, HER-2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, VEGFR-2, HER-2)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Pemigatinib for FGFR)

  • DMSO (for compound dilution)

  • 96-well or 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the kinase, the kinase-specific substrate, and the diluted test compound or control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound derivative Start->Compound_Prep Reaction_Setup Combine kinase, substrate, and compound in a multi-well plate Compound_Prep->Reaction_Setup Reaction_Initiation Initiate reaction by adding ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at a controlled temperature Reaction_Initiation->Incubation Signal_Detection Stop reaction and measure kinase activity (e.g., ADP-Glo™) Incubation->Signal_Detection Data_Analysis Calculate % inhibition and determine IC50 value Signal_Detection->Data_Analysis End End Data_Analysis->End

General Workflow for a Kinase Inhibition Assay.
Cell Proliferation Assay (MTT/MTS Assay)

This protocol is used to assess the effect of a test compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H520, SNU-16)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • Positive control (e.g., a known cytotoxic drug)

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and positive control. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for an additional 1-4 hours. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of a test compound on the phosphorylation status of key proteins within a signaling pathway.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-FGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with another primary antibody (e.g., for the total protein or a loading control) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or the loading control. Compare the levels of protein phosphorylation between treated and untreated cells.

This comprehensive guide provides a foundation for understanding and further investigating the therapeutic potential of this compound derivatives. The presented data and protocols are intended to aid researchers in the rational design and development of novel therapeutics based on this promising chemical scaffold.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-pyridinecarbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure work environment and maintaining environmental responsibility. This document provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-2-pyridinecarbonitrile (CAS No. 42242-11-5), a compound that requires careful management due to its chemical properties. Adherence to these procedures is crucial for mitigating potential hazards and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Given the chemical nature of this compound, which contains both an amino group and a nitrile group on a pyridine ring, it must be handled with caution. Aromatic amines can be toxic, and nitrile compounds have the potential to release toxic hydrogen cyanide gas under acidic conditions.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Body Protection A laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1][4]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[1]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be in good condition and free from leaks.[1]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][4]

  • Labeling:

    • The waste container must be clearly and securely labeled with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[1]

    • The storage area should be away from heat, sparks, and open flames.

    • Ensure the storage location is segregated from incompatible chemicals.[5]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6]

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Containment:

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in a labeled hazardous waste container.[7]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Storage cluster_3 Disposal Start Waste this compound Generated Segregate Segregate from incompatible materials Start->Segregate Containerize Place in a labeled, sealed, compatible container Segregate->Containerize Store Store in a designated, well-ventilated satellite accumulation area Containerize->Store ContactEHS Contact EHS or licensed waste disposal contractor Store->ContactEHS Dispose Dispose via approved hazardous waste facility ContactEHS->Dispose

References

Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 3-Amino-2-pyridinecarbonitrile. Strict adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification

Compounds structurally related to this compound, which contain both an aromatic amine and a nitrile functional group, are considered hazardous. Potential hazards include:

  • Acute Toxicity: Fatal if swallowed and toxic in contact with skin.[1]

  • Irritation: Causes skin irritation and can lead to serious eye irritation.[1]

  • Respiratory Issues: May cause respiratory irritation, and the powdered form poses a risk of aerosolization.[1][2]

  • Chemical Reactivity: Nitrile compounds have the potential to release toxic hydrogen cyanide gas under specific conditions.[3]

  • Chronic Effects: Aromatic amines can be toxic, with some exhibiting carcinogenic properties.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[2][3]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[2][3][4]
Skin and Body Protection A laboratory coat must be worn at all times. For handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be considered.[2] Some sources also recommend flame-retardant antistatic protective clothing.
Respiratory Protection All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[2] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required.

Operational and Disposal Plans

Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible.

  • Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood.[2]

  • Put on all required personal protective equipment as detailed in the table above.

2. Weighing and Transfer:

  • Handle the container of this compound with care to prevent the generation of dust.[5]

  • Use a tared weigh boat for accurate measurement.

  • Slowly and carefully transfer the weighed solid into the designated reaction vessel.

  • Add the desired solvent to dissolve the compound.

3. Cleanup:

  • After completing the handling procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Dispose of all contaminated waste as outlined in the disposal plan below.[1]

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.[1][6]

Emergency First Aid Procedures
  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1][5][6]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5][6]

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting. Rinse the mouth with water.[1][5][6]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: Isolate all waste materials contaminated with this compound.

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, are considered hazardous waste.[2] These items must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2][3]

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[3]

  • Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.

  • Final Disposal: All waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][6]

Workflow Visualization

The following diagram illustrates the key logical relationships in the safe handling and disposal workflow for this compound.

prep Preparation - Verify Fume Hood - Assemble Equipment - Don PPE handling Handling - Weighing - Transfer - Dissolving prep->handling Proceeds to cleanup Cleanup - Decontaminate Surfaces - Dispose of Waste - Doff PPE handling->cleanup Followed by emergency Emergency Response - First Aid Measures - Spill Management handling->emergency Potential for disposal Waste Disposal - Segregate Waste - Use Labeled Containers - Approved Disposal Facility cleanup->disposal Generates cleanup->emergency Potential for safety_precautions Core Safety Precautions - Hazard Awareness - Proper PPE Usage safety_precautions->prep Informs

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-2-pyridinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.